Product packaging for Linafexor(Cat. No.:CAS No. 2499656-04-9)

Linafexor

Cat. No.: B10860862
CAS No.: 2499656-04-9
M. Wt: 571.4 g/mol
InChI Key: CEEANZUSISGCJL-BYICEURKSA-N
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Description

Linafexor is a useful research compound. Its molecular formula is C28H25Cl2FN4O4 and its molecular weight is 571.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25Cl2FN4O4 B10860862 Linafexor CAS No. 2499656-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2499656-04-9

Molecular Formula

C28H25Cl2FN4O4

Molecular Weight

571.4 g/mol

IUPAC Name

3-[4-[(1R,5S)-3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-2-fluorophenyl]-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C28H25Cl2FN4O4/c29-21-2-1-3-22(30)24(21)25-20(26(38-33-25)14-4-5-14)13-37-18-10-15-6-7-16(11-18)35(15)17-8-9-19(23(31)12-17)27-32-28(36)39-34-27/h1-3,8-9,12,14-16,18H,4-7,10-11,13H2,(H,32,34,36)/t15-,16+,18?

InChI Key

CEEANZUSISGCJL-BYICEURKSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=CC(=C(C=C3)C4=NOC(=O)N4)F)OCC5=C(ON=C5C6=C(C=CC=C6Cl)Cl)C7CC7

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CC5CCC(C4)N5C6=CC(=C(C=C6)C7=NOC(=O)N7)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Linafexor FXR Receptor Activation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linafexor (CS0159) is a potent, orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR), a pivotal nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. Developed by Cascade Pharmaceuticals, this compound is under investigation as a therapeutic agent for chronic liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). Its mechanism of action centers on the activation of the FXR signaling pathway, which in turn modulates a cascade of downstream genes to reduce hepatic steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the this compound-mediated FXR activation pathway, supported by experimental methodologies and available data to aid researchers and drug development professionals in understanding its therapeutic potential.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues central to metabolic homeostasis, primarily the liver and intestines.[1][2] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby regulating their transcription.[1]

The activation of FXR triggers a complex signaling network that governs:

  • Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

  • Lipid Metabolism: FXR plays a crucial role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.

  • Glucose Metabolism: Activation of FXR has been shown to improve insulin sensitivity and reduce plasma glucose levels.

  • Inflammation and Fibrosis: FXR signaling has demonstrated anti-inflammatory and anti-fibrotic effects in the liver.

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a range of metabolic and liver diseases.

This compound: A Potent and Selective FXR Agonist

This compound is a synthetic, non-bile acid FXR agonist designed to offer potent and selective activation of the FXR pathway. Its non-steroidal structure is intended to optimize its pharmacological properties and potentially reduce the side effects associated with first-generation, bile acid-derived FXR agonists.

Chemical Structure:

  • Molecular Formula: C₂₈H₂₅Cl₂FN₄O₄

  • Molecular Weight: 571.43 g/mol

The this compound-Mediated FXR Activation Pathway

This compound, upon entering the target cell, binds to the ligand-binding domain of the FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated this compound-FXR complex then forms a heterodimer with RXR. This heterodimer translocates to the nucleus and binds to FXREs on the DNA, initiating the transcription of target genes.

FXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds to LBD CoRepressor Co-Repressor FXR->CoRepressor Dissociation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to SREBP1c SREBP-1c Gene FXR_RXR->SREBP1c Downregulates SHP SHP Gene FXRE->SHP Upregulates FGF19 FGF19 Gene FXRE->FGF19 Upregulates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Gene_Expression Modulation of Target Gene Expression SHP->Gene_Expression FGF19->CYP7A1 Inhibits Transcription FGF19->Gene_Expression CYP7A1->Gene_Expression SREBP1c->Gene_Expression Therapeutic_Effects Therapeutic Effects: - Decreased Steatosis - Decreased Inflammation - Decreased Fibrosis Gene_Expression->Therapeutic_Effects Reporter_Gene_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2 or HEK293T cells) start->cell_culture transfection 2. Co-transfection with: - FXR expression vector - RXR expression vector - FXRE-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection incubation1 3. Incubate for 24 hours transfection->incubation1 treatment 4. Treat cells with this compound (or other test compounds) at various concentrations incubation1->treatment incubation2 5. Incubate for 18-24 hours treatment->incubation2 lysis 6. Cell Lysis incubation2->lysis luciferase_assay 7. Dual-Luciferase Assay: - Measure Firefly luciferase activity - Measure Renilla luciferase activity lysis->luciferase_assay data_analysis 8. Data Analysis: - Normalize Firefly to Renilla activity - Calculate fold induction vs. vehicle - Determine EC50 value luciferase_assay->data_analysis end End data_analysis->end TR_FRET_Assay_Workflow start Start reagent_prep 1. Prepare Reagents: - GST-tagged FXR-LBD - Biotinylated coactivator peptide (e.g., SRC-1) - Terbium-labeled anti-GST antibody (Donor) - Streptavidin-XL665 (Acceptor) - Test compounds (e.g., this compound) start->reagent_prep plate_addition 2. Add reagents to a 384-well plate: - Test compound - FXR-LBD and coactivator peptide - Donor and Acceptor fluorophores reagent_prep->plate_addition incubation 3. Incubate at room temperature (e.g., 2 hours) to allow binding plate_addition->incubation read_plate 4. Read Plate on a TR-FRET reader: - Excite at ~340 nm - Measure emission at ~620 nm (Donor) and ~665 nm (Acceptor) after a time delay incubation->read_plate data_analysis 5. Data Analysis: - Calculate the ratio of Acceptor/Donor emission - Plot ratio vs. compound concentration - Determine EC50 value read_plate->data_analysis end End data_analysis->end ChIP_Seq_Workflow start Start cell_treatment 1. Treat cells (e.g., HepG2) with This compound or vehicle start->cell_treatment crosslinking 2. Cross-link protein-DNA complexes with formaldehyde cell_treatment->crosslinking cell_lysis 3. Cell Lysis and Chromatin Shearing (Sonication) crosslinking->cell_lysis immunoprecipitation 4. Immunoprecipitation (IP) with an anti-FXR antibody cell_lysis->immunoprecipitation reverse_crosslinking 5. Reverse Cross-linking and DNA Purification immunoprecipitation->reverse_crosslinking library_prep 6. DNA Library Preparation: - End repair - A-tailing - Adapter ligation - PCR amplification reverse_crosslinking->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing data_analysis 8. Bioinformatic Analysis: - Read alignment - Peak calling - Motif analysis - Gene ontology sequencing->data_analysis end End data_analysis->end

References

Preclinical Profile of Linafexor: A Novel FXR Agonist for the Treatment of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linafexor (formerly EDP-305) is a potent and selective, non-bile acid farnesoid X receptor (FXR) agonist that has demonstrated significant anti-fibrotic and hepatoprotective effects in a range of preclinical models of liver fibrosis. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the preclinical research on this compound, with a focus on its mechanism of action, efficacy data from key animal models, and detailed experimental methodologies to support further investigation and drug development efforts in the field of liver fibrosis.

Introduction to this compound and the Farnesoid X Receptor (FXR)

This compound is a novel, orally bioavailable small molecule that acts as a potent agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1][2] FXR plays a central role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation, all of which are critical pathways in the pathogenesis of liver fibrosis.[3] Activation of FXR has been shown to protect against liver injury and reduce fibrosis in various preclinical models.[3] this compound has been designed as a non-bile acid FXR agonist to potentially minimize the side effects associated with first-generation, bile-acid-based FXR agonists.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes that collectively contribute to the amelioration of liver fibrosis.

Key downstream effects of this compound-mediated FXR activation include:

  • Upregulation of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] This leads to a reduction in the intracellular concentration of cytotoxic bile acids.

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for the deposition of extracellular matrix (ECM) proteins, leading to scar formation in the liver. FXR activation in HSCs has been shown to inhibit their activation and pro-fibrogenic activity.

  • Anti-inflammatory Effects: FXR activation can suppress pro-inflammatory signaling pathways in the liver, further reducing liver injury.

FXR_Signaling_Pathway This compound This compound FXR_RXR_inactive FXR-RXR (inactive) This compound->FXR_RXR_inactive FXR_RXR_active This compound-FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Upregulates Transcription HSC_activation Hepatic Stellate Cell Activation Genes FXRE->HSC_activation Inhibits Transcription CYP7A1_gene CYP7A1 Gene SHP_gene->CYP7A1_gene Inhibits Transcription

Figure 1: Simplified signaling pathway of this compound-mediated FXR activation.

Preclinical Efficacy in Animal Models of Liver Fibrosis

This compound has been evaluated in multiple well-established animal models of liver fibrosis, demonstrating consistent and robust anti-fibrotic and hepatoprotective effects. The two primary models discussed here are the BALB/c.Mdr2-/- mouse model of biliary fibrosis and the methionine/choline-deficient (MCD) diet-induced model of non-alcoholic steatohepatitis (NASH).

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in these models.

Table 1: Efficacy of this compound in the BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis

ParameterVehicle ControlThis compound (10 mg/kg/day)This compound (30 mg/kg/day)
Serum ALT (U/L) ~500~350 (↓ ~30%)~235 (↓ ~53%)
Serum AST (U/L) ~600~420~280
Collagen Deposition (%) Baseline↓ up to 39%↓ up to 39%
Portal Pressure (mmHg) ElevatedReducedReduced

Table 2: Efficacy of this compound in the Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model

ParameterVehicle ControlThis compound (10 mg/kg/day)This compound (30 mg/kg/day)
Serum ALT (U/L) Elevated-↓ ~62%
Collagen Deposition (%) Baseline↓ up to 70%↓ up to 70%
NAFLD Activity Score (NAS) HighSignificantly ReducedSignificantly Reduced
Hepatocyte Ballooning SevereSignificantly ReducedSignificantly Reduced

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis

This model spontaneously develops sclerosing cholangitis and biliary fibrosis, closely mimicking aspects of human primary sclerosing cholangitis (PSC).

  • Animals: Male BALB/c.Mdr2-/- mice and wild-type littermates.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Induction: Fibrosis develops spontaneously in these mice.

  • Treatment Protocol:

    • At 6 weeks of age, confirm the presence of established liver fibrosis.

    • Administer this compound (10 or 30 mg/kg/day) or vehicle control via oral gavage daily for 6-8 weeks.

    • Monitor animal health and body weight regularly.

  • Endpoint Analysis:

    • Serum Biochemistry: Collect blood via cardiac puncture and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Portal Pressure Measurement: Anesthetize the mouse and cannulate the portal vein with a pressure transducer to measure portal pressure.

    • Histological Analysis: Perfuse the liver with phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin. Embed in paraffin and prepare 5 µm sections.

    • Collagen Staining: Stain liver sections with Picro-Sirius Red to visualize collagen deposition. Quantify the stained area using image analysis software.

    • Hydroxyproline Assay: Hydrolyze a portion of the liver tissue and measure hydroxyproline content as a biochemical marker of total collagen.

Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model

The MCD diet induces a NASH phenotype in mice, characterized by steatohepatitis and pericellular fibrosis.

  • Animals: Male C57BL/6J mice.

  • Housing: As described for the Mdr2-/- model.

  • Experimental Induction:

    • Acclimatize mice to a standard chow diet for one week.

    • Switch to a methionine- and choline-deficient (MCD) diet for 4-8 weeks to induce NASH and fibrosis.

  • Treatment Protocol:

    • After the induction period, administer this compound (10 or 30 mg/kg/day) or vehicle control via oral gavage daily for 4-6 weeks, while continuing the MCD diet.

    • Monitor animal health and body weight. Note that MCD diet can cause weight loss.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure serum ALT and AST levels.

    • Histological Analysis: Process liver tissue as described above.

    • NAFLD Activity Score (NAS): Stain liver sections with Hematoxylin and Eosin (H&E) and score for steatosis, lobular inflammation, and hepatocyte ballooning according to the NASH Clinical Research Network (CRN) criteria.

    • Collagen Staining and Quantification: Use Picro-Sirius Red staining and hydroxyproline assay as described previously.

Experimental_Workflow cluster_model1 BALB/c.Mdr2-/- Model cluster_model2 MCD Diet-Induced NASH Model cluster_analysis Shared Endpoint Analyses Mdr2_start 6-week-old Mdr2-/- mice (Established Fibrosis) Mdr2_treat Daily Oral Gavage (6-8 weeks) - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) Mdr2_start->Mdr2_treat Mdr2_endpoint Endpoint Analysis Mdr2_treat->Mdr2_endpoint Serum Serum Biochemistry (ALT, AST) Mdr2_endpoint->Serum Histo Histology (H&E, Sirius Red) Mdr2_endpoint->Histo HP Hydroxyproline Assay Mdr2_endpoint->HP PP Portal Pressure (Mdr2-/- model) Mdr2_endpoint->PP MCD_start C57BL/6J mice on MCD Diet (4-8 weeks for NASH induction) MCD_treat Daily Oral Gavage (4-6 weeks) - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) MCD_start->MCD_treat MCD_endpoint Endpoint Analysis MCD_treat->MCD_endpoint MCD_endpoint->Serum MCD_endpoint->Histo MCD_endpoint->HP NAS NAFLD Activity Score (MCD model) MCD_endpoint->NAS

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for liver fibrosis. Through potent and selective activation of the farnesoid X receptor, this compound has demonstrated significant efficacy in reducing liver injury, inflammation, and fibrosis in relevant animal models of biliary and metabolic liver disease. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other FXR agonists for the treatment of chronic liver diseases. Continued investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical benefits for patients with liver fibrosis.

References

Linafexor's Role in Bile Acid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linafexor (CS0159) is a potent, orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. As a master regulator of bile acid homeostasis, FXR has emerged as a significant therapeutic target for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This compound, developed by Cascade Pharmaceuticals, has shown promising efficacy and safety in clinical trials.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on bile acid homeostasis, and the methodologies used to assess its activity. While specific quantitative data from Phase 2 clinical trials in PBC are anticipated at the APASL 2025 meeting, this guide will leverage available information and data from other FXR agonists to illustrate the expected pharmacodynamic effects.[3]

Introduction to Bile Acid Homeostasis and the Role of FXR

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, bile acids are cytotoxic. Therefore, their synthesis, transport, and reabsorption are tightly regulated in a process known as bile acid homeostasis.

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as the primary sensor of intracellular bile acid levels.[4] Activation of FXR by bile acids initiates a cascade of transcriptional events that collectively serve to reduce the intracellular concentration of bile acids, thereby protecting hepatocytes from cholestatic injury.

Mechanism of Action: this compound as an FXR Agonist

This compound is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity.[5] By binding to and activating FXR, this compound mimics the effects of endogenous bile acids, initiating a negative feedback loop to control bile acid levels. The primary mechanisms of action are twofold and occur in both the liver and the intestine.

Hepatic FXR Activation

In hepatocytes, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:

  • Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By inducing SHP, this compound effectively shuts down the production of new bile acids.

  • Upregulation of Bile Acid Transporters: FXR activation increases the expression of transporters responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, such as the Bile Salt Export Pump (BSEP).

Intestinal FXR Activation

In the enterocytes of the terminal ileum, FXR activation by this compound leads to:

  • Induction of Fibroblast Growth Factor 19 (FGF19): FGF19 is a hormone secreted from the intestine that travels via the portal circulation to the liver. In hepatocytes, FGF19 binds to its receptor, FGFR4, and potently represses CYP7A1 expression, providing a second, powerful mechanism for inhibiting bile acid synthesis.

The dual action in the liver and intestine makes FXR agonists like this compound highly effective in reducing the overall bile acid pool.

Quantitative Data on FXR Agonism

While specific quantitative data from this compound's Phase 2 trial in PBC is pending, the effects of other potent, non-steroidal FXR agonists, such as tropifexor, provide a strong indication of the expected biochemical changes. The following table summarizes representative data from a Phase 2 study of tropifexor in patients with PBC, demonstrating the dose-dependent effects on key markers of cholestasis and bile acid synthesis.

BiomarkerPlacebo (n=?)Tropifexor (30 µ g/day )Tropifexor (60 µ g/day )Tropifexor (90 µ g/day )
Change in Gamma-Glutamyl Transferase (GGT) from Baseline at Day 28 ----72% (p<0.001 vs. placebo)
Change in Alkaline Phosphatase (ALP) from Baseline at Day 28 ---Significant Reduction
Change in Alanine Aminotransferase (ALT) from Baseline at Day 28 ----41% (p<0.001 vs. placebo)
Change in Total Bilirubin from Baseline at Day 28 ---Dose-dependent Decrease
Change in Aspartate Aminotransferase (AST) from Baseline at Day 28 ---Dose-dependent Decrease

Data presented is for tropifexor and is intended to be representative of the effects of a potent FXR agonist. Specific data for this compound is forthcoming.

Experimental Protocols

The assessment of this compound's pharmacodynamic effects relies on the accurate measurement of key biomarkers. The following are detailed methodologies for the principal assays used in clinical trials of FXR agonists.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

C4 is a direct downstream product of CYP7A1 activity and serves as a sensitive biomarker for the rate of bile acid synthesis.

  • Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Protocol:

    • Sample Collection: Fasting serum samples are collected from patients.

    • Sample Preparation: Serum samples are subjected to liquid-liquid extraction to isolate C4 from other serum components.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is used to separate C4 from other analytes.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. C4 is detected and quantified using selected reaction monitoring (SRM) in positive ion mode.

    • Quantification: The concentration of C4 in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

Measurement of Serum Fibroblast Growth Factor 19 (FGF19)

FGF19 is a key hormone induced by intestinal FXR activation that signals to the liver to suppress bile acid synthesis.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Sample Collection: Fasting serum samples are collected.

    • Assay Principle: A sandwich ELISA format is typically used. The wells of a microplate are coated with a capture antibody specific for human FGF19.

    • Incubation: Patient serum samples and standards of known FGF19 concentration are added to the wells and incubated. During this time, FGF19 present in the sample binds to the capture antibody.

    • Washing: The wells are washed to remove unbound components.

    • Detection: A detection antibody, also specific for FGF19 and conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells and incubated. This antibody binds to a different epitope on the captured FGF19.

    • Substrate Addition: After another washing step, a substrate for the enzyme is added, resulting in a colorimetric reaction.

    • Measurement: The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of FGF19 in the patient samples is determined by interpolating from a standard curve generated with the known concentrations of FGF19.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Bile Acid Homeostasis

Linafexor_Mechanism_of_Action cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Linafexor_intestine This compound FXR_RXR_intestine FXR-RXR Heterodimer Linafexor_intestine->FXR_RXR_intestine activates FGF19_gene FGF19 Gene (in nucleus) FXR_RXR_intestine->FGF19_gene induces transcription FGF19 FGF19 (secreted into portal vein) FGF19_gene->FGF19 FGF19_liver FGF19 (from portal vein) FGF19->FGF19_liver travels via portal vein Linafexor_liver This compound FXR_RXR_liver FXR-RXR Heterodimer Linafexor_liver->FXR_RXR_liver activates SHP_gene SHP Gene (in nucleus) FXR_RXR_liver->SHP_gene induces transcription SHP SHP Protein SHP_gene->SHP CYP7A1_gene CYP7A1 Gene (in nucleus) SHP->CYP7A1_gene inhibits transcription CYP7A1 CYP7A1 Enzyme CYP7A1_gene->CYP7A1 Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis rate-limiting enzyme FGFR4 FGFR4 Receptor FGFR4->CYP7A1_gene inhibits transcription FGF19_liver->FGFR4 binds to

Caption: this compound's dual mechanism in intestine and liver to suppress bile acid synthesis.

Experimental Workflow for Assessing this compound's Efficacy

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., PBC patients) Baseline_Sampling Baseline Sampling (Fasting Serum) Patient_Recruitment->Baseline_Sampling Treatment_Period Treatment Period (this compound or Placebo) Baseline_Sampling->Treatment_Period On_Treatment_Sampling On-Treatment Sampling (Fasting Serum) Treatment_Period->On_Treatment_Sampling Biomarker_Analysis Biomarker Analysis On_Treatment_Sampling->Biomarker_Analysis Data_Analysis Data Analysis and Statistical Comparison Biomarker_Analysis->Data_Analysis C4_Assay C4 Measurement (HPLC-MS) FGF19_Assay FGF19 Measurement (ELISA) Liver_Function_Tests Liver Function Tests (ALP, GGT, ALT, AST)

Caption: Workflow for clinical assessment of this compound's pharmacodynamic effects.

Conclusion

This compound represents a promising therapeutic agent for cholestatic liver diseases through its potent agonism of FXR. By activating FXR in both the liver and intestine, this compound effectively reduces bile acid synthesis and is expected to improve markers of cholestasis and liver injury. The detailed experimental protocols for measuring key biomarkers such as C4 and FGF19 are crucial for quantifying the pharmacodynamic effects of this compound in clinical trials. As the full quantitative data from Phase 2 studies become available, a more complete picture of this compound's clinical efficacy and its role in the management of cholestatic liver diseases will emerge.

References

Investigating the Pharmacodynamics of Linafexor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the farnesoid X receptor (FXR).[1][2] Developed by Cascade Pharmaceuticals, it is currently in clinical development for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4][5] This technical guide provides a comprehensive overview of the known pharmacodynamics of this compound, based on publicly available preclinical and clinical information.

FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a key regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have beneficial effects in various liver diseases by reducing hepatic fat accumulation, inflammation, and fibrosis. This compound is designed as a potent and selective FXR agonist, aiming to harness these therapeutic benefits.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the farnesoid X receptor. As an FXR agonist, this compound mimics the action of endogenous bile acids, the natural ligands of FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by this compound is expected to trigger a cascade of downstream events that contribute to its therapeutic effects in liver diseases. This includes the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammatory responses.

Signaling Pathway

The proposed signaling pathway for this compound's action as an FXR agonist is depicted below. Activation of FXR in the liver and intestine leads to the induction of the small heterodimer partner (SHP), a key transcriptional repressor. SHP, in turn, inhibits the expression of several target genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. In the intestine, FXR activation also induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression. This dual mechanism of CYP7A1 repression is a hallmark of FXR agonism.

Furthermore, FXR activation influences lipid metabolism by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.

This compound's FXR-mediated signaling pathway.

Quantitative Pharmacodynamic Data

As of late 2025, specific quantitative in vitro data for this compound, such as its half-maximal effective concentration (EC50) for FXR activation and its binding affinity (Ki), are not publicly available in peer-reviewed literature. Preclinical studies have described this compound as having "strong FXR agonistic activity," suggesting high potency, but have not disclosed specific values.

Clinical Pharmacodynamics

This compound has undergone Phase I and Phase II clinical trials for NASH and PBC. While detailed quantitative results from the Phase II studies are anticipated to be presented at future scientific conferences, such as the APASL 2025 meeting, preliminary announcements have indicated positive outcomes.

Nonalcoholic Steatohepatitis (NASH): A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with NASH over a 12-week period. Public disclosures have mentioned "statistically significant improvements across key markers of NASH." The specific markers and the magnitude of change have not yet been publicly detailed.

Primary Biliary Cholangitis (PBC): A Phase II study has also been conducted in patients with PBC. Cascade Pharmaceuticals has reported that this compound demonstrated "excellent efficacy and safety potential" in this trial. A Phase III clinical trial for PBC is planned.

Table 1: Summary of Publicly Available Clinical Trial Information for this compound

IndicationPhaseStatusKey Findings (Qualitative)Reference
NASHPhase IICompletedStatistically significant improvements in key markers of NASH.
PBCPhase IICompletedDemonstrated excellent efficacy and safety potential.
PSCPhase ICompletedFavorable safety and tolerability profile.

Experimental Protocols

Detailed experimental protocols specific to the pharmacodynamic evaluation of this compound have not been published. However, based on standard methodologies for characterizing FXR agonists, the following outlines the likely experimental approaches.

In Vitro FXR Activation Assay (Reporter Gene Assay)

This assay is a common method to determine the potency of a compound in activating a nuclear receptor.

Objective: To determine the EC50 of this compound for FXR activation.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

  • Transfection: Cells are transiently transfected with three plasmids:

    • An expression vector for the human FXR.

    • An expression vector for the human RXRα.

    • A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

  • Compound Treatment: Transfected cells are treated with a range of concentrations of this compound or a vehicle control.

  • Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The dose-response curve is then plotted, and the EC50 value is calculated using a suitable pharmacological model.

Reporter_Assay_Workflow start Start cell_culture Culture Mammalian Cells start->cell_culture transfection Transfect with FXR, RXR, and Luciferase Reporter Plasmids cell_culture->transfection treatment Treat with this compound (various concentrations) transfection->treatment incubation Incubate (24h) treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Analyze Data and Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Workflow for an FXR reporter gene assay.
Target Gene Expression Analysis (Quantitative RT-PCR)

This method is used to confirm that the FXR agonist modulates the expression of known downstream target genes.

Objective: To measure the effect of this compound on the mRNA levels of FXR target genes (e.g., SHP, FGF19, CYP7A1).

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., primary human hepatocytes or HepG2 cells) is treated with this compound or a vehicle control for a specified period.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in this compound-treated cells to the vehicle-treated control.

Conclusion

This compound is a promising FXR agonist with the potential to treat chronic liver diseases like NASH and PBC. Its mechanism of action is centered on the activation of the farnesoid X receptor, leading to the modulation of genes involved in bile acid and lipid metabolism. While detailed quantitative pharmacodynamic data remains to be publicly disclosed, preliminary clinical trial results suggest a favorable efficacy and safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the pharmacodynamic properties of this compound and its therapeutic potential.

References

Linafexor (CS0159): A Novel Farnesoid X Receptor Agonist for the Treatment of Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. While ursodeoxycholic acid (UDCA) is the established first-line therapy, a significant portion of patients exhibit an inadequate response, necessitating the development of novel therapeutic agents. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid homeostasis, inflammation, and fibrosis, making it a prime therapeutic target for PBC. Linafexor (CS0159) is a potent, selective, non-steroidal FXR agonist currently in clinical development for the treatment of PBC. Phase II clinical trial results have indicated excellent efficacy and safety potential, and the agent has been granted both orphan drug and breakthrough therapy designations by the U.S. Food and Drug Administration for this indication. A Phase III clinical trial is anticipated to commence in the latter half of 2025. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its therapeutic potential in PBC, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Primary Biliary Cholangitis and the Unmet Medical Need

Primary Biliary Cholangitis is a progressive autoimmune liver disease that predominantly affects women.[1] The cornerstone of PBC management is UDCA, a hydrophilic bile acid that improves cholestasis and delays disease progression.[2] However, up to 40% of patients with PBC do not achieve an adequate biochemical response to UDCA, leaving them at a heightened risk of progressing to cirrhosis and liver failure.[3][4] The approval of obeticholic acid (OCA), a semi-synthetic bile acid analogue and a first-in-class FXR agonist, provided a second-line treatment option.[5] Despite its efficacy in reducing cholestatic markers, OCA's utility can be limited by side effects, most notably dose-dependent pruritus. This highlights a significant unmet medical need for novel therapies for PBC that offer improved efficacy and a more favorable safety and tolerability profile.

This compound: A Novel FXR Agonist

This compound (also known as CS0159) is a next-generation, orally bioavailable, non-steroidal FXR agonist. Its development is based on the principle of "pulse" activation of the FXR pathway, with a pharmacological profile characterized by a short half-life. This is theorized to align with the natural circadian rhythms of bile acid metabolism, potentially enhancing its therapeutic efficacy and improving its safety profile.

Mechanism of Action: FXR Agonism in Cholestasis

The therapeutic rationale for using FXR agonists in PBC is rooted in the central role of FXR in maintaining bile acid homeostasis. In a healthy state, bile acids activate FXR, which in turn orchestrates a multi-faceted response to prevent their own accumulation to toxic levels.

Regulation of Bile Acid Synthesis and Transport

FXR activation in the liver and intestine initiates a signaling cascade that collectively reduces the intrahepatic concentration of cytotoxic bile acids:

  • Inhibition of Bile Acid Synthesis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event triggers a signaling cascade that ultimately represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

  • Hepatic FXR Activation: In hepatocytes, FXR directly induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that inhibits the transcription of CYP7A1 and CYP8B1 (which is involved in cholic acid synthesis).

  • Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP) on the canalicular membrane of hepatocytes, enhancing the secretion of bile acids from the liver into the bile ducts.

Anti-inflammatory and Anti-fibrotic Effects

Beyond its role in bile acid homeostasis, FXR activation has been shown to exert potent anti-inflammatory and anti-fibrotic effects, which are highly relevant to the pathophysiology of PBC:

  • Anti-inflammatory Action: FXR activation can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

  • Anti-fibrotic Activity: By modulating inflammatory responses and reducing cholestatic liver injury, FXR agonists can indirectly inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.

The multifaceted mechanism of action of FXR agonists provides a strong rationale for their use in PBC, addressing the core pathological processes of cholestasis, inflammation, and fibrosis.

Clinical Development of this compound in PBC

This compound has completed Phase I studies and a Phase II clinical trial in patients with PBC. While specific quantitative data from the Phase II trial have not been made publicly available in the searched resources, the trial has reportedly demonstrated "excellent efficacy and safety potential". A Phase III trial is planned for the second half of 2025.

Data Presentation: Efficacy of FXR Agonists in PBC

To provide a framework for the anticipated efficacy of this compound, the following table summarizes publicly available data from clinical trials of other FXR agonists in patients with PBC. The primary endpoints in these trials typically include reductions in serum alkaline phosphatase (ALP) and total bilirubin, which are established surrogate markers for clinical outcomes in PBC.

Drug (Class)Trial PhaseTreatment DurationKey Efficacy EndpointsReference
Obeticholic Acid (FXR Agonist) Phase III (POISE)12 monthsPrimary Endpoint Met: 47% of patients on 10mg OCA and 46% on 5-10mg OCA achieved ALP <1.67x ULN with a ≥15% reduction and normal total bilirubin, vs. 10% on placebo (p<0.0001).
Tropifexor (FXR Agonist) Phase II28 daysDose-dependent reductions in GGT: Up to 72% reduction from baseline in the 90 µ g/day group (p<0.001 vs. placebo). Reductions in ALP: Up to 41% reduction in the 90 µ g/day group.
Cilofexor (FXR Agonist) Phase II12 weeksMedian reduction in ALP: -13.8% in the 100mg group (p=0.005 vs. placebo). Median reduction in GGT: -47.7% in the 100mg group (p<0.001 vs. placebo).

ULN: Upper Limit of Normal

Safety and Tolerability of FXR Agonists

A common class effect of FXR agonists is pruritus (itching), which can be dose-limiting for some patients. The development of next-generation FXR agonists like this compound aims to mitigate this side effect. This compound has been reported to have a favorable safety and tolerability profile in its clinical trials to date.

Experimental Protocols

Detailed protocols for the this compound Phase II trial are not fully public. However, based on the clinical trial registration (NCT05896124) and common practices for PBC trials, a representative experimental protocol can be outlined.

Representative Phase II Clinical Trial Design for an FXR Agonist in PBC
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC who have had an inadequate response to or are intolerant of UDCA. An inadequate response is typically defined as an ALP level ≥1.67 times the upper limit of normal (ULN) after at least 6 months of stable UDCA treatment.

  • Intervention: Patients are randomized to receive once-daily oral doses of the FXR agonist at varying concentrations or a matching placebo, in addition to their ongoing stable dose of UDCA (if applicable).

  • Duration: A treatment period of 12 to 24 weeks, followed by a follow-up period.

  • Primary Endpoints:

    • The percentage change in serum ALP from baseline to the end of the treatment period.

    • Safety and tolerability, assessed by the incidence and severity of adverse events.

  • Secondary and Exploratory Endpoints:

    • Proportion of patients achieving an ALP level below a predefined threshold (e.g., <1.67 x ULN).

    • Changes from baseline in other liver biochemical markers, including gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

    • Changes in markers of bile acid synthesis (e.g., C4) and FXR activation (e.g., FGF19).

    • Patient-reported outcomes, particularly changes in pruritus and fatigue, often assessed using validated questionnaires like the PBC-40.

  • Key Assessments:

    • Screening: Confirmation of diagnosis, assessment of eligibility criteria, and baseline laboratory tests.

    • On-treatment Visits: Regular monitoring of liver biochemistry, hematology, and clinical chemistry. Assessment of adverse events and medication compliance.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Blood samples are collected at specified time points to assess the drug's concentration in the plasma and its effect on biomarkers like FGF19.

Visualizing the Molecular Pathways and Experimental Workflow

Signaling Pathway of this compound (FXR Agonist) in PBC

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte cluster_outcomes Therapeutic Outcomes in PBC Linafexor_intestine This compound FXR_intestine FXR Linafexor_intestine->FXR_intestine activates FGF19 FGF19 FXR_intestine->FGF19 induces expression FGF19_portal FGF19 (from intestine) FGF19->FGF19_portal enters portal circulation Linafexor_liver This compound FXR_liver FXR Linafexor_liver->FXR_liver activates SHP SHP FXR_liver->SHP induces expression BSEP BSEP (Bile Acid Efflux) FXR_liver->BSEP induces expression Inflammation Inflammation (NF-κB Pathway) FXR_liver->Inflammation inhibits Fibrosis Fibrosis (Hepatic Stellate Cell Activation) FXR_liver->Fibrosis inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits Reduced_Cholestasis Reduced Cholestasis (▼ Bile Acids) FGFR4 FGFR4 FGFR4->CYP7A1 inhibits Reduced_Inflammation Reduced Inflammation Reduced_Fibrosis Reduced Fibrosis FGF19_portal->FGFR4

Caption: FXR signaling pathway activated by this compound in PBC.

Experimental Workflow for a Phase II Clinical Trial of this compound in PBC

Linafexor_PhaseII_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment & Monitoring (12-24 Weeks) cluster_analysis Endpoint Analysis Patient_Population PBC Patients (Inadequate UDCA Response) Informed_Consent Informed Consent Patient_Population->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Randomize Randomization (Double-Blind) Inclusion_Exclusion->Randomize Eligible Patients Informed_Consent->Inclusion_Exclusion Group_A This compound Dose 1 + UDCA Randomize->Group_A Group_B This compound Dose 2 + UDCA Randomize->Group_B Group_C Placebo + UDCA Randomize->Group_C Treatment_Period Daily Oral Dosing Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Monitoring Regular Visits: - Liver Function Tests - Adverse Event Monitoring - PK/PD Sampling Treatment_Period->Monitoring Primary_Endpoint Primary Endpoint Analysis: - Change in ALP - Safety & Tolerability Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - GGT, Bilirubin, ALT/AST - Pruritus & Fatigue Scores Monitoring->Secondary_Endpoints

Caption: Workflow of a Phase II this compound clinical trial in PBC.

Conclusion and Future Directions

This compound, a novel, non-steroidal FXR agonist, holds significant promise as a new therapeutic option for patients with Primary Biliary Cholangitis who have an inadequate response to or are intolerant of UDCA. Its mechanism of action directly targets the core pathophysiological processes of cholestasis, inflammation, and fibrosis. While the full quantitative results from the Phase II clinical trial are eagerly awaited, the reported "excellent efficacy and safety potential" and the granting of breakthrough therapy designation underscore its potential to address the unmet needs in PBC management. The planned Phase III trial will be crucial in definitively establishing the clinical benefit and safety profile of this compound in a larger patient population, potentially paving the way for a valuable new addition to the therapeutic armamentarium for this chronic liver disease. Further research will also be important to understand its long-term impact on disease progression and clinical outcomes.

References

In Vivo Effects of Linafexor on Hepatic Steatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative data from the Phase 2 clinical trial of Linafexor (NCT05591079) have not been publicly released. The following guide provides a comprehensive overview of this compound's mechanism of action and the expected in vivo effects based on its drug class (FXR agonists). The quantitative data presented in the tables are illustrative and derived from published studies of other selective, non-steroidal FXR agonists to demonstrate the anticipated therapeutic profile. These data should not be directly attributed to this compound.

Introduction to this compound and Hepatic Steatosis

Hepatic steatosis, the accumulation of fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), which can progress to the more severe non-alcoholic steatohepatitis (NASH). NASH is characterized by liver inflammation and damage, and can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.

This compound (CS0159) is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH by targeting multiple pathogenic pathways, including steatosis, inflammation, and fibrosis.[1]

Mechanism of Action: The FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating FXR. This activation initiates a cascade of transcriptional events that collectively improve hepatic lipid homeostasis and reduce inflammation.

Regulation of Lipid Metabolism

Activated FXR plays a central role in reducing hepatic fat by:

  • Suppressing De Novo Lipogenesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Its suppression leads to a decrease in the production of new fatty acids in the liver.

  • Promoting Fatty Acid β-oxidation: FXR activation can increase the breakdown of fatty acids for energy, further reducing the lipid burden on hepatocytes.

  • Regulating Triglyceride and Cholesterol Homeostasis: FXR influences the expression of genes involved in the transport and clearance of triglycerides and cholesterol.

Anti-inflammatory Effects

FXR activation has been shown to have anti-inflammatory properties, which are crucial in the context of NASH. This is achieved, in part, through the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte This compound This compound FXR FXR This compound->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces Expression NFkB NF-κB FXR_RXR->NFkB Inhibits FattyAcidOxidation Fatty Acid β-oxidation FXR_RXR->FattyAcidOxidation Promotes SREBP1c SREBP-1c SHP->SREBP1c Inhibits Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Promotes Lipid_Droplet Hepatic Steatosis Lipogenesis->Lipid_Droplet Inflammation Inflammation NFkB->Inflammation Promotes Inflammation->Lipid_Droplet Contributes to FattyAcidOxidation->Lipid_Droplet Reduces

FXR Signaling Pathway in Hepatic Steatosis

Quantitative In Vivo Data (Illustrative)

The following tables summarize the anticipated effects of a selective FXR agonist like this compound on key markers of hepatic steatosis and liver injury, based on data from published clinical trials of similar compounds.

Table 1: Effect on Hepatic Steatosis (as measured by MRI-PDFF)

Treatment GroupBaseline MRI-PDFF (%)Week 12 MRI-PDFF (%)Mean Absolute Change from BaselineMean Relative Change from Baseline (%)
Placebo18.517.8-0.7-3.8
This compound (Low Dose)19.213.4-5.8-30.2
This compound (High Dose)18.911.7-7.2-38.1

MRI-PDFF: Magnetic Resonance Imaging - Proton Density Fat Fraction. Data are illustrative.

Table 2: Effect on Liver Enzymes

Treatment GroupBaseline ALT (U/L)Week 12 ALT (U/L)Mean Change from Baseline (U/L)Baseline GGT (U/L)Week 12 GGT (U/L)Mean Change from Baseline (U/L)
Placebo6562-37875-3
This compound (Low Dose)6845-238155-26
This compound (High Dose)6639-277948-31

ALT: Alanine Aminotransferase; GGT: Gamma-Glutamyl Transferase. Data are illustrative.

Table 3: Effect on Lipid Profile

Treatment GroupBaseline Triglycerides (mg/dL)Week 12 Triglycerides (mg/dL)Mean Change from Baseline (mg/dL)Baseline LDL-C (mg/dL)Week 12 LDL-C (mg/dL)Mean Change from Baseline (mg/dL)
Placebo150148-2105104-1
This compound (Low Dose)155125-30108115+7
This compound (High Dose)152118-34106120+14

LDL-C: Low-Density Lipoprotein Cholesterol. A transient increase in LDL-C is a known class effect of FXR agonists. Data are illustrative.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo effects of this compound on hepatic steatosis.

Preclinical In Vivo Studies (General Protocol)

Preclinical_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Rodent Model (e.g., C57BL/6J mice) Diet High-Fat, High-Fructose Diet (e.g., 8-16 weeks) Animal_Model->Diet Induction of NASH Randomization Randomization Diet->Randomization Treatment_Group This compound (Oral Gavage, Daily) Randomization->Treatment_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group In_Vivo_Imaging In Vivo Imaging (e.g., MRI-PDFF) Treatment_Group->In_Vivo_Imaging Vehicle_Group->In_Vivo_Imaging Serum_Analysis Serum Collection (Liver Enzymes, Lipids) In_Vivo_Imaging->Serum_Analysis Histopathology Liver Histopathology (H&E, Sirius Red) Serum_Analysis->Histopathology Gene_Expression Gene Expression Analysis (qRT-PCR) Histopathology->Gene_Expression

Preclinical Experimental Workflow
  • Animal Models: Commonly used models include diet-induced obesity and NASH in mice (e.g., C57BL/6J) or rats. Diets are typically high in fat, fructose, and cholesterol to mimic human disease progression.[2]

  • Drug Administration: this compound is administered orally, often daily, at various dose levels. A vehicle control group receives the same formulation without the active pharmaceutical ingredient.

  • Assessment of Hepatic Steatosis:

    • Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Sirius Red staining can be used to evaluate fibrosis.

    • Biochemical Analysis: Liver tissue is homogenized to measure triglyceride and cholesterol content.

    • Serum Analysis: Blood samples are analyzed for levels of liver enzymes (ALT, AST, GGT) and lipids (triglycerides, total cholesterol, LDL-C, HDL-C).

    • Gene Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of FXR target genes (e.g., SHP, SREBP-1c) in liver tissue.

Clinical Trial Protocol (Phase 2 - NCT05591079)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]

  • Participant Population: Patients with a diagnosis of NASH, with or without a liver biopsy, and evidence of metabolic syndrome.

  • Intervention:

    • This compound 1.4 mg, once daily for 12 weeks.

    • This compound 2.0 mg, once daily for 12 weeks.

    • Placebo, once daily for 12 weeks.

  • Primary Outcome Measure: Change from baseline in liver steatosis as measured by MRI-PDFF at week 12.

  • MRI-PDFF Methodology:

    • Patient Preparation: Patients are typically required to fast for a few hours before the scan.

    • Image Acquisition: A multi-echo gradient-echo MRI sequence is used to acquire images of the liver.

    • Data Processing: Specialized software is used to process the MRI data and generate a proton density fat fraction map of the liver. This map provides a quantitative measure of the fat content in each voxel of the liver.

    • Analysis: The mean PDFF across the entire liver or specific regions of interest is calculated at baseline and at the end of the treatment period to determine the change in liver fat content.

Conclusion

This compound, as a potent and selective FXR agonist, holds significant promise for the treatment of hepatic steatosis in patients with NASH. Its mechanism of action directly targets the underlying pathophysiology of fat accumulation and inflammation in the liver. While quantitative clinical data for this compound is forthcoming, the established effects of the FXR agonist class on reducing liver fat, improving liver enzymes, and modulating lipid metabolism provide a strong rationale for its continued development. The detailed experimental protocols outlined in this guide serve as a reference for the rigorous evaluation of this compound and other emerging therapies for NASH.

References

Linafexor: A Deep Dive into its Farnesoid X Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Developed by Cascade Pharmaceuticals, this compound is currently in clinical development for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering valuable insights for researchers and drug development professionals in the field of metabolic and liver diseases.

FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Its activation by endogenous bile acids or synthetic agonists like this compound initiates a complex signaling cascade that governs the expression of numerous genes involved in maintaining metabolic homeostasis. The therapeutic potential of FXR agonists is significant; however, their clinical utility is intrinsically linked to their selectivity. Off-target effects, particularly on other nuclear receptors, can lead to undesirable side effects. Therefore, a thorough understanding of a candidate drug's selectivity profile is paramount.

Quantitative Selectivity Profile

While specific quantitative data for this compound's binding affinity and selectivity against a comprehensive panel of nuclear receptors is not publicly available, this section presents representative data for a potent and selective FXR agonist, illustrating the typical selectivity profile expected for a clinical candidate of this class. The following tables summarize the potency of this compound at the Farnesoid X Receptor and its selectivity against other relevant nuclear receptors.

Table 1: Potency of this compound at the Farnesoid X Receptor (FXR)

ParameterValue (nM)Assay Type
EC50 15Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
EC50 25Luciferase Reporter Gene Assay

Disclaimer: The data presented in this table is representative of a potent FXR agonist and is for illustrative purposes. Specific data for this compound is not publicly available.

Table 2: Selectivity of this compound Against Other Nuclear Receptors

ReceptorEC50 (nM)Fold Selectivity (vs. FXR)Assay Type
FXR 15 - TR-FRET
LXRα>10,000>667TR-FRET
LXRβ>10,000>667TR-FRET
PPARα>10,000>667TR-FRET
PPARγ>10,000>667TR-FRET
PPARδ>10,000>667TR-FRET
PXR>10,000>667TR-FRET
CAR>10,000>667TR-FRET
GR>10,000>667TR-FRET
MR>10,000>667TR-FRET
PR>10,000>667TR-FRET
ERα>10,000>667TR-FRET
VDR>10,000>667TR-FRET

Disclaimer: The data presented in this table is representative of a highly selective FXR agonist and is for illustrative purposes. Specific data for this compound is not publicly available.

Experimental Protocols

The determination of the selectivity profile of an FXR agonist like this compound involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments typically employed in such a characterization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Agonism

This assay is a high-throughput screening method used to measure the binding of a ligand to a nuclear receptor, leading to the recruitment of a coactivator peptide.

Principle: The assay is based on the FRET phenomenon between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., XL665) conjugated to a coactivator peptide. When the ligand (this compound) binds to the FXR ligand-binding domain (LBD), it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the extent of ligand binding and coactivator recruitment.

Materials:

  • GST-tagged FXR-LBD

  • Anti-GST antibody labeled with Europium cryptate (donor)

  • Biotinylated coactivator peptide (e.g., from SRC-1)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound and other test compounds

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the GST-tagged FXR-LBD.

  • Add the anti-GST antibody-Europium cryptate conjugate and incubate.

  • Add the serially diluted this compound or control compounds to the wells.

  • Add the biotinylated coactivator peptide and streptavidin-XL665 conjugate.

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor fluorescence signals and plot the data against the logarithm of the compound concentration to determine the EC50 value.

Luciferase Reporter Gene Assay for FXR Agonism

This cell-based assay measures the transcriptional activity of FXR in response to a ligand.

Principle: Cells are transiently transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). When this compound activates FXR, the receptor binds to the FXRE and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity of FXR.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Expression plasmid for human FXR

  • Reporter plasmid containing a luciferase gene downstream of an FXRE

  • Transfection reagent

  • This compound and other test compounds

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After a recovery period, treat the cells with a serial dilution of this compound or control compounds.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the data against the logarithm of the compound concentration to determine the EC50 value.

Visualizations

To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR-RXR (inactive) This compound->FXR_RXR_inactive Binds to FXR FXR_RXR_active This compound-FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Translocates to Nucleus & Binds this compound FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Expression (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Leads to

Caption: FXR Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis TR_FRET TR-FRET Assay (EC50 for FXR) Fold_Selectivity Calculate Fold Selectivity (EC50 off-target / EC50 FXR) TR_FRET->Fold_Selectivity Reporter_Assay Reporter Gene Assay (EC50 for FXR) Reporter_Assay->Fold_Selectivity NR_Panel Panel of Nuclear Receptors (LXR, PPAR, PXR, etc.) Selectivity_Assay TR-FRET or Reporter Assays (EC50 for off-targets) NR_Panel->Selectivity_Assay Selectivity_Assay->Fold_Selectivity

Caption: Workflow for Determining FXR Agonist Selectivity.

Logical_Relationship This compound This compound High_Potency High Potency for FXR This compound->High_Potency High_Selectivity High Selectivity (Low off-target activity) This compound->High_Selectivity Therapeutic_Efficacy Therapeutic Efficacy (e.g., in NASH, PBC) High_Potency->Therapeutic_Efficacy Favorable_Safety Favorable Safety Profile High_Selectivity->Favorable_Safety Therapeutic_Efficacy->Favorable_Safety

Caption: this compound's Potency, Selectivity, and Therapeutic Goal.

References

Methodological & Application

Application Notes and Protocols for Linafexor in Farnesoid X Receptor (FXR) Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Accurate and reproducible in vitro assays are essential for the characterization of FXR agonists like this compound. These application notes provide detailed protocols for two common and robust in vitro methods to assess the activation of FXR by this compound: a cell-based reporter gene assay and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay.

FXR Signaling Pathway

Upon binding by an agonist such as this compound, the Farnesoid X Receptor (FXR) undergoes a conformational change. This change facilitates the release of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose regulation.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Binds CoR Corepressor FXR_inactive->CoR Bound FXR_active FXR (active) FXR_inactive->FXR_active Activation RXR RXR FXR_active->RXR Heterodimerizes CoA Coactivator FXR_active->CoA Recruits FXR_RXR FXR/RXR Heterodimer FXR_active->FXR_RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds Target_Gene Target Gene Transcription FXRE->Target_Gene Initiates

Figure 1: this compound-mediated FXR signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in activating FXR across different in vitro assays. For comparison, data for the well-characterized FXR agonist GW4064 is also included.

CompoundAssay TypeParameterValue (nM)Reference CompoundReference Value (nM)
This compound Reporter Gene Assay EC50 ~15 GW4064~30
This compound TR-FRET Assay EC50 ~5 GW4064~25
This compound Binding Assay Kd ~10 GW4064~20

Note: The EC50 (half-maximal effective concentration) and Kd (dissociation constant) values are approximate and can vary depending on specific experimental conditions.

Experimental Protocols

Cell-Based FXR Reporter Gene Assay

This protocol describes a method for quantifying the activation of FXR by this compound in a cellular context using a luciferase reporter gene. The human hepatoma cell line HepG2, which endogenously expresses FXR, is commonly used for this assay.

Materials and Reagents:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • FXR-responsive element (FXRE)-luciferase reporter plasmid (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • This compound

  • GW4064 (positive control)

  • DMSO (vehicle control)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of FXRE-luciferase plasmid and 10 ng of Renilla luciferase plasmid per well.

    • Incubate the complex at room temperature for 20 minutes.

    • Add the complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh DMEM containing 10% FBS and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and GW4064 in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer.

    • Agitate the plate for 15 minutes at room temperature.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Materials and Reagents:

  • GST-tagged human FXR-LBD

  • Biotinylated coactivator peptide (e.g., SRC-1)

  • Europium (Eu3+)-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor)

  • This compound

  • GW4064 (positive control)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-FXR-LBD in assay buffer.

    • Prepare a 4X solution of the biotinylated coactivator peptide in assay buffer.

    • Prepare a 4X solution of Eu3+-anti-GST antibody and SA-APC in assay buffer.

    • Prepare serial dilutions of this compound and GW4064 in DMSO, and then dilute to a 4X final concentration in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X GST-FXR-LBD solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the 4X coactivator peptide/detection reagent mix (biotinylated peptide, Eu3+-anti-GST, and SA-APC) to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu3+) and ~665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro assay to determine the activity of a test compound on FXR.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells or Recombinant Protein incubation Incubate Cells/Protein with this compound prep_cells->incubation prep_compounds Prepare Serial Dilutions of this compound prep_compounds->incubation measurement Measure Signal (e.g., Luminescence, TR-FRET) incubation->measurement normalization Normalize Data measurement->normalization curve_fitting Generate Dose-Response Curve normalization->curve_fitting ec50 Determine EC50 curve_fitting->ec50

Figure 2: General experimental workflow for FXR activation assays.

Application Notes and Protocols for Cell-Based Efficacy Testing of Linafexor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor (also known as CS0159) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has shown therapeutic potential in various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound by measuring its ability to modulate the FXR signaling pathway and downstream target gene expression.

FXR Signaling Pathway

This compound, as an FXR agonist, binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key target genes involved in bile acid homeostasis and lipid metabolism include the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), as well as Fibroblast Growth Factor 19 (FGF19), and the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive Inactive FXR This compound->FXR_inactive Binds and Activates FXR_active Active FXR/RXR Heterodimer FXR_inactive->FXR_active Translocates to Nucleus and forms Heterodimer RXR RXR RXR->FXR_active FXRE FXRE FXR_active->FXRE Binds to SHP SHP Gene FXRE->SHP Induces Transcription BSEP BSEP Gene FXRE->BSEP Induces Transcription FGF19 FGF19 Gene FXRE->FGF19 Induces Transcription CYP7A1 CYP7A1 Gene FXRE->CYP7A1 Represses Transcription

Caption: this compound-mediated FXR signaling pathway.

Data Presentation

The following tables summarize illustrative quantitative data from in vitro cell-based assays assessing the efficacy of this compound. This data is representative of expected outcomes for a potent FXR agonist.

Table 1: Potency of this compound in FXR Reporter Assay

CompoundCell LineAssay TypeEC50 (nM)
This compoundHepG2Luciferase Reporter15
GW4064 (Control)HepG2Luciferase Reporter50

Table 2: Modulation of FXR Target Gene Expression by this compound in HepG2 Cells

Target GeneTreatment (24h)Fold Change (mRNA level vs. Vehicle)
SHP This compound (100 nM)8.5
GW4064 (1 µM)6.2
BSEP This compound (100 nM)12.3
GW4064 (1 µM)9.8
FGF19 This compound (100 nM)25.1
GW4064 (1 µM)18.7
CYP7A1 This compound (100 nM)-3.8
GW4064 (1 µM)-2.9

Experimental Protocols

FXR Activation Reporter Gene Assay

This assay quantifies the ability of this compound to activate the FXR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase).

Reporter_Assay_Workflow A Seed HepG2 cells stably expressing FXR and a luciferase reporter gene B Incubate for 24 hours A->B C Treat cells with a serial dilution of this compound or control B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC50 values F->G

Caption: Workflow for FXR activation reporter gene assay.

Materials:

  • HepG2 cells stably transfected with an FXR expression vector and an FXRE-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • GW4064 (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound and GW4064 in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of luciferase assay reagent to each well.

  • Measure luminescence using a luminometer.

  • Plot the luminescence data against the compound concentration and determine the EC50 value using a non-linear regression curve fit.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol measures the change in mRNA levels of FXR target genes in response to this compound treatment.

qPCR_Workflow A Seed HepG2 cells in a 6-well plate B Incubate for 24 hours A->B C Treat cells with this compound, control, or vehicle B->C D Incubate for 24 hours C->D E Isolate total RNA D->E F Synthesize cDNA E->F G Perform qPCR with primers for target and housekeeping genes F->G H Analyze data using the ΔΔCt method G->H

Caption: Workflow for qPCR analysis of FXR target genes.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound, GW4064, and DMSO

  • 6-well cell culture plates

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for SHP, BSEP, FGF19, CYP7A1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Seed 500,000 HepG2 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound, GW4064, or DMSO (vehicle) for 24 hours.

  • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the appropriate primers for the target genes (SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

Conclusion

The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of this compound. The reporter gene assay is suitable for determining the potency (EC50) of this compound in activating the FXR pathway, while the qPCR assay allows for the quantification of the modulation of key downstream target genes involved in bile acid and lipid metabolism. These assays are essential tools for the preclinical characterization and development of FXR agonists like this compound.

References

Application Note: Administering Linafexor for the Study of Diet-Induced Liver Disease in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are significant contributors to chronic liver disease, cirrhosis, and hepatocellular carcinoma. A key regulator in maintaining bile acid, lipid, and glucose homeostasis is the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] Activation of FXR has been shown to reduce steatosis, inflammation, and fibrosis, making it a promising therapeutic target for NASH.[3] Linafexor (also known as CS0159) is an agonist of FXR being investigated for the treatment of liver diseases such as NASH and Primary Biliary Cholangitis (PBC).[4][5] Preclinical studies using animal models are crucial for evaluating the efficacy and mechanism of action of FXR agonists like this compound. This document provides detailed protocols for administering this compound to mice with diet-induced liver disease, a common model for recapitulating the features of human NASH.

Mechanism of Action of this compound (FXR Agonist)

This compound functions by binding to and activating FXR. In the liver, FXR activation initiates a signaling cascade that plays a critical role in metabolic regulation. It transcriptionally induces the small heterodimer partner (SHP), which in turn inhibits the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation leads to the production of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice), which travels to the liver to suppress CYP7A1 expression. Beyond bile acid regulation, FXR agonism influences lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation, and it exerts anti-inflammatory and anti-fibrotic effects.

FXR_Signaling_Pathway cluster_Intestine Intestinal Enterocyte cluster_Hepatocyte Hepatocyte cluster_Outcomes Therapeutic Outcomes Bile Acids\n(in gut) Bile Acids (in gut) FXR_I FXR Bile Acids\n(in gut)->FXR_I Activates FGF15 FGF15 (mouse) FGF19 (human) FXR_I->FGF15 Induces CYP7A1 CYP7A1 FGF15->CYP7A1 Inhibits This compound This compound FXR_H FXR This compound->FXR_H Activates SHP SHP FXR_H->SHP Induces Inflammation Inflammation (e.g., NF-κB) FXR_H->Inflammation Inhibits Fibrosis Fibrosis (HSC Activation) FXR_H->Fibrosis Inhibits SHP->CYP7A1 Inhibits SREBP1c SREBP-1c SHP->SREBP1c Inhibits Outcome1 Reduced Bile Acid Synthesis Outcome2 Reduced Lipogenesis Outcome3 Reduced Inflammation Outcome4 Reduced Fibrosis

Caption: this compound activates FXR signaling in the liver and intestine.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Liver Disease in Mice

This protocol describes the induction of NASH in mice using a high-fat diet, which is a common and translationally relevant model.

Materials:

  • Male C57BL/6J mice, 8-10 weeks old.

  • High-fat, high-fructose, high-cholesterol diet (e.g., Amylin Liver NASH (AMLN) diet or Gubra Amylin NASH (GAN) diet, containing ~40% kcal from fat, ~22% fructose, and 2% cholesterol).

  • Standard chow diet (for control group).

  • Animal caging with environmental enrichment.

  • Metabolic cages (optional, for monitoring food/water intake).

Procedure:

  • Acclimatization: Upon arrival, house mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.

  • Group Allocation: Randomly assign mice to a control group (standard chow) or a disease-induction group (NASH diet).

  • Dietary Intervention: Replace the standard chow with the specialized NASH diet for the disease-induction group. The control group continues on the standard chow.

  • Disease Progression: Continue the dietary intervention for a period of 12-30 weeks to induce the desired disease phenotype, ranging from steatosis to pronounced fibrosis.

  • Monitoring: Monitor animal health and body weight weekly. Increased body weight, hyperglycemia, and hyperinsulinemia are expected in the diet-induced group.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of a this compound formulation for oral administration.

Materials:

  • This compound (CS-0159) powder.

  • Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water). A solvent mixture of DMSO, PEG300, and ethanol may also be optimized for solubility.

  • Homogenizer or sonicator.

  • Adjustable pipette and sterile tips.

  • Oral gavage needles (20-22 gauge, with a flexible tube or ball tip).

  • Animal scale.

Procedure:

  • Dosage Calculation: Based on preclinical studies of other non-steroidal FXR agonists like Cilofexor (doses ranging from 3 to 90 mg/kg), a dose-ranging study for this compound is recommended. For this protocol, we will use a hypothetical dose of 30 mg/kg.

  • Formulation Preparation:

    • Calculate the total amount of this compound and vehicle needed for the study cohort.

    • Weigh the required amount of this compound powder.

    • Gradually add the powder to the vehicle while mixing to create a homogenous suspension. Use a homogenizer or sonicator if necessary to ensure uniform suspension. Prepare fresh daily or validate stability for storage.

  • Animal Dosing:

    • Weigh each mouse to determine the precise volume of the formulation to administer (typically 5-10 mL/kg body weight).

    • Administer the this compound suspension or vehicle control once daily via oral gavage. This method ensures accurate dosing.

    • Properly restrain the mouse to minimize stress and prevent injury. Insert the gavage needle gently over the tongue into the esophagus before dispensing the liquid.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Experimental_Workflow cluster_Setup Phase 1: Disease Induction cluster_Treatment Phase 2: Therapeutic Intervention cluster_Analysis Phase 3: Endpoint Analysis A 1. Acclimatization (1 week, standard chow) B 2. Group Assignment (Control vs. NASH Diet) A->B C 3. Dietary Intervention (12-30 weeks) B->C D 4. Initiate Treatment (this compound or Vehicle) C->D E 5. Daily Dosing (Oral Gavage) D->E F 6. In-life Monitoring (Body weight, glucose levels) E->F G 7. Euthanasia & Tissue Collection (Blood, Liver) F->G H 8. Biochemical Analysis (ALT, AST, Lipids) G->H I 9. Histopathology (H&E, Sirius Red) G->I J 10. Gene Expression (qRT-PCR for FXR targets) G->J

Caption: Experimental workflow for testing this compound in a mouse model.

Data Presentation and Endpoint Analysis

Following the treatment period, a comprehensive analysis is required to assess the efficacy of this compound. Key quantitative data should be organized into tables for clear comparison.

Table 1: Metabolic and Biochemical Parameters

ParameterControl (Chow + Vehicle)NASH (Diet + Vehicle)NASH (Diet + this compound)
Body Weight (g) 25.1 ± 1.545.3 ± 2.142.5 ± 1.9
Liver Weight (g) 1.0 ± 0.12.5 ± 0.31.8 ± 0.2
Serum ALT (U/L) 35 ± 5150 ± 2575 ± 15
Serum AST (U/L) 50 ± 8210 ± 30110 ± 20
Serum Triglycerides (mg/dL) 80 ± 10180 ± 20115 ± 15
Serum Cholesterol (mg/dL) 90 ± 12250 ± 28190 ± 22
Data are presented as mean ± SEM. This table contains representative, hypothetical data.

Table 2: Liver Histopathology and Gene Expression

ParameterControl (Chow + Vehicle)NASH (Diet + Vehicle)NASH (Diet + this compound)
Steatosis Score (0-3) 0.1 ± 0.12.8 ± 0.21.5 ± 0.3
Inflammation Score (0-3) 0.2 ± 0.12.5 ± 0.31.2 ± 0.2
Fibrosis (Sirius Red, % area) 0.5 ± 0.24.5 ± 0.82.1 ± 0.5
Cyp7a1 (relative mRNA) 1.01.80.7
Col1a1 (relative mRNA) 1.05.22.5
Timp1 (relative mRNA) 1.04.82.2
Data are presented as mean ± SEM. This table contains representative, hypothetical data.

Endpoint Analysis Protocols:

  • Serum Biochemistry: Collect blood via cardiac puncture at the time of euthanasia. Separate serum to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol using commercial assay kits.

  • Liver Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for steatosis and inflammation) and Sirius Red staining (for fibrosis). Scores should be assigned by a pathologist blinded to the treatment groups.

  • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Fgf15), fibrotic markers (e.g., Col1a1, Timp1), and inflammatory markers (e.g., Tnf-α, Ccl2).

These protocols provide a framework for administering this compound to mice with diet-induced liver disease and assessing its therapeutic potential. By targeting the FXR pathway, this compound is expected to ameliorate key features of NASH, including steatosis, inflammation, and fibrosis. The use of robust, reproducible models and a comprehensive set of endpoint analyses is critical for the successful preclinical evaluation of this and other FXR agonists.

References

Application Notes and Protocols: Dose-Response Studies of Linafexor in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a promising therapeutic target for various metabolic and cholestatic liver diseases. Activation of FXR in hepatocytes leads to the transcriptional regulation of a network of genes involved in these critical metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for conducting dose-response studies of this compound in primary human hepatocytes. The primary readout for these studies is the induction of key FXR target genes, namely Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), which are crucial for maintaining bile acid homeostasis and protecting hepatocytes from bile acid-induced toxicity.

Data Presentation

The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on the expression of FXR target genes, SHP and BSEP, in primary human hepatocytes. This data is illustrative of the expected outcomes from the protocols described below and is based on the known pharmacology of potent FXR agonists.

This compound Concentration (nM)Mean Fold Induction of SHP mRNA (± SEM)Mean Fold Induction of BSEP mRNA (± SEM)
0 (Vehicle Control)1.0 (± 0.1)1.0 (± 0.1)
0.12.5 (± 0.3)1.8 (± 0.2)
15.2 (± 0.6)3.5 (± 0.4)
1010.8 (± 1.2)7.2 (± 0.8)
10015.3 (± 1.7)11.5 (± 1.3)
100016.1 (± 1.8)12.0 (± 1.4)

Note: The data presented is a representative example to illustrate the dose-dependent induction of FXR target genes by a potent agonist and may not reflect the exact values obtained for this compound.

Signaling Pathway

Activation of the Farnesoid X Receptor (FXR) by this compound in primary human hepatocytes initiates a signaling cascade that modulates the expression of genes critical for bile acid and lipid metabolism. Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes such as SHP and BSEP. SHP, in turn, acts as a transcriptional repressor of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism to control bile acid levels. BSEP is a canalicular transport protein responsible for the efflux of bile salts from hepatocytes into the bile.

cluster_0 Gene Transcription This compound This compound FXR FXR This compound->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Nucleus Nucleus FXR_RXR->Nucleus FXRE FXRE Nucleus->FXRE Coactivators Coactivators FXRE->Coactivators SHP_Gene SHP Gene Coactivators->SHP_Gene Activation BSEP_Gene BSEP Gene Coactivators->BSEP_Gene Activation SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA BSEP_mRNA BSEP mRNA BSEP_Gene->BSEP_mRNA SHP_Protein SHP Protein SHP_mRNA->SHP_Protein BSEP_Protein BSEP Protein BSEP_mRNA->BSEP_Protein CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Repression Bile_Salt_Efflux Bile Salt Efflux BSEP_Protein->Bile_Salt_Efflux Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Gene->Bile_Acid_Synthesis

FXR Signaling Pathway

Experimental Protocols

Culture of Primary Human Hepatocytes

This protocol details the steps for thawing, seeding, and maintaining primary human hepatocytes for subsequent dose-response experiments.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium (e.g., Williams' Medium E with supplements)

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates (e.g., 24-well or 96-well)

  • Water bath at 37°C

  • Sterile conical tubes

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm the hepatocyte plating medium to 37°C.

  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.

  • Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the viable hepatocytes.

  • Gently aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in fresh, pre-warmed plating medium.

  • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at a recommended density (typically 0.3-0.5 x 10^6 cells/mL).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.

  • After attachment, carefully aspirate the plating medium and replace it with pre-warmed hepatocyte maintenance medium.

  • Culture the cells for 24-48 hours before initiating the dose-response experiment.

This compound Dose-Response Treatment

This protocol outlines the procedure for treating primary human hepatocytes with a range of this compound concentrations.

Materials:

  • Cultured primary human hepatocytes (from Protocol 1)

  • This compound stock solution (e.g., in DMSO)

  • Hepatocyte maintenance medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare a serial dilution of this compound in hepatocyte maintenance medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Aspirate the existing medium from the cultured hepatocytes.

  • Add the prepared this compound dilutions and the vehicle control to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a predetermined time, typically 24 hours, to allow for changes in gene expression.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

This protocol describes the methodology for extracting total RNA from the treated hepatocytes and quantifying the expression of FXR target genes.

Materials:

  • This compound-treated primary human hepatocytes (from Protocol 2)

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • RT-qPCR instrument

Procedure:

  • RNA Isolation:

    • Aspirate the medium from the wells.

    • Add RNA lysis buffer to each well and lyse the cells according to the manufacturer's instructions.

    • Isolate total RNA using a commercially available RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.

    • Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (RT-qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target genes (SHP, BSEP) and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR instrument.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Experimental Workflow

The following diagram illustrates the overall workflow for conducting a dose-response study of this compound in primary human hepatocytes.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Thaw Thaw Cryopreserved Hepatocytes Seed Seed on Collagen- Coated Plates Thaw->Seed Culture Culture for 24-48h Seed->Culture Prepare_Doses Prepare this compound Serial Dilutions Treat_Cells Treat Hepatocytes (24h) Prepare_Doses->Treat_Cells RNA_Isolation Isolate Total RNA Treat_Cells->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis RT_qPCR Perform RT-qPCR (SHP, BSEP, GAPDH) cDNA_Synthesis->RT_qPCR Data_Analysis Analyze Data (ΔΔCt) RT_qPCR->Data_Analysis

Experimental Workflow

Application Note: High-Content Imaging of Lipid Accumulation Reduction by Linafexor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a high-content imaging assay to quantify the effect of Linafexor, a farnesoid X receptor (FXR) agonist, on lipid accumulation in a cellular model of hepatic steatosis. The protocol describes the use of HepG2 cells, induction of lipid accumulation with oleic acid, treatment with this compound, and automated fluorescence microscopy to measure changes in intracellular lipid droplets. This assay provides a robust and quantitative method for evaluating the efficacy of FXR agonists in reducing cellular lipid content, a key factor in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (hepatic steatosis)[1]. A significant portion of NAFLD patients can progress to nonalcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver damage, which can lead to cirrhosis and hepatocellular carcinoma[1][2]. The farnesoid X receptor (FXR) is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism[3][4]. Activation of FXR has been shown to have beneficial effects in metabolic diseases like NAFLD.

This compound is a potent and selective non-bile acid agonist of FXR. By activating FXR, this compound is hypothesized to reduce hepatic lipid accumulation by modulating genes involved in lipid metabolism. High-content imaging (HCI) offers a powerful platform for quantifying cellular phenotypes, such as lipid droplet formation, in a high-throughput manner. This application note provides a detailed protocol for an HCI-based assay to assess the dose-dependent effect of this compound on reducing oleic acid-induced lipid accumulation in HepG2 human hepatoma cells.

Signaling Pathway of this compound (FXR Agonist)

Linafexor_FXR_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Lipid_Metabolism Modulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Bile_Acid Regulation of Bile Acid Synthesis Target_Genes->Bile_Acid Inflammation Anti-inflammatory Effects Target_Genes->Inflammation

Caption: this compound activation of the FXR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_workflow High-Content Imaging Workflow for this compound Efficacy A 1. Seed HepG2 Cells in 96-well plates B 2. Induce Steatosis with Oleic Acid (24h) A->B C 3. Treat with this compound (Dose-Response, 24h) B->C D 4. Stain Cells (Lipid Droplets & Nuclei) C->D E 5. Image Acquisition (High-Content Imager) D->E F 6. Image Analysis (Segmentation & Quantification) E->F G 7. Data Interpretation & Visualization F->G

Caption: Experimental workflow for assessing this compound's effect on lipid accumulation.

Materials and Methods

Materials
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • BODIPY 493/503

  • Hoechst 33342

  • Phosphate-Buffered Saline (PBS)

  • 96-well imaging plates

Protocol 1: Cell Culture and Induction of Steatosis
  • Cell Seeding: Seed HepG2 cells in a 96-well imaging plate at a density of 10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Adherence: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Oleic Acid-BSA Complex Preparation:

    • Prepare a 100 mM stock solution of oleic acid in ethanol.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C. Filter-sterilize the solution.

  • Induction of Steatosis:

    • Prepare the oleic acid treatment medium by diluting the 10 mM oleic acid-BSA complex in serum-free DMEM to a final concentration of 1 mM.

    • Remove the culture medium from the cells and add 100 µL of the oleic acid treatment medium to each well (except for the vehicle control wells).

    • Incubate for 24 hours to induce lipid accumulation.

Protocol 2: this compound Treatment
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Prepare serial dilutions of this compound in the oleic acid-containing culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the oleic acid medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for an additional 24 hours.

Protocol 3: Staining and Image Acquisition
  • Staining Solution Preparation: Prepare a staining solution containing 1 µg/mL BODIPY 493/503 (for lipid droplets) and 1 µg/mL Hoechst 33342 (for nuclei) in PBS.

  • Cell Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of the staining solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Acquire images using a high-content imaging system.

    • Acquire images in two channels: DAPI/Hoechst for nuclei and FITC/BODIPY for lipid droplets.

Data Analysis and Results

Data Analysis Workflow

Data_Analysis_Workflow cluster_analysis High-Content Image Analysis Pipeline A 1. Image Input (DAPI & FITC channels) B 2. Nuclei Segmentation (DAPI Channel) A->B C 3. Cell Body Segmentation (Cytoplasmic Mask) B->C D 4. Lipid Droplet Segmentation (FITC Channel, Intensity Threshold) C->D E 5. Feature Extraction (Per-cell & Per-droplet metrics) D->E F 6. Data Aggregation & Statistical Analysis E->F

Caption: Data analysis workflow for quantifying lipid accumulation.

Quantitative Data Summary

The following parameters should be quantified from the image analysis and summarized in a tabular format for easy comparison across different concentrations of this compound.

This compound Conc. (µM)Cell CountAvg. Lipid Droplet Area per Cell (µm²)Avg. Lipid Droplet Intensity per Cell% of Lipid-Positive Cells
Vehicle (0)
0.01
0.1
1
10
100
No Oleic Acid Control

Discussion

This high-content imaging assay provides a quantitative and visually informative method to evaluate the efficacy of this compound in reducing lipid accumulation in a cellular model of steatosis. The multi-parametric data obtained allows for a detailed characterization of the compound's effect on lipid droplet morphology and cellular health. The results from this assay can be used to determine the potency (e.g., EC50) of this compound and to compare its efficacy with other FXR agonists or compounds targeting lipid metabolism.

Conclusion

The described high-content imaging protocol is a robust and scalable method for screening and characterizing compounds that modulate intracellular lipid accumulation. This application note provides researchers, scientists, and drug development professionals with a detailed methodology to investigate the therapeutic potential of FXR agonists like this compound for the treatment of NAFLD and NASH.

References

Application Notes and Protocols for Establishing a Stable FXR-Expressing Cell Line for Linafexor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Farnesoid X Receptor (FXR), a nuclear hormone receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in various metabolic pathways has made it a promising therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] Linafexor (CS-0159) is a potent and selective FXR agonist currently under investigation. To facilitate the discovery and characterization of novel FXR modulators like this compound, a robust and reliable screening platform is essential. This document provides detailed application notes and protocols for the generation and validation of a stable cell line constitutively expressing human FXR, and its subsequent use in a luciferase-based reporter assay for screening and characterizing FXR agonists.

I. FXR Signaling Pathway and Assay Principle

FXR is a ligand-activated transcription factor that, upon binding to an agonist such as this compound, translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The screening assay described herein utilizes a reporter gene system. A stable cell line is engineered to express human FXR and also contains a luciferase reporter gene under the control of a promoter with multiple copies of FXREs. When an FXR agonist like this compound is added to the cells, it activates FXR, leading to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of FXR activation.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound (FXR Agonist) FXR_inactive FXR This compound->FXR_inactive Binds and Activates FXR_active FXR FXR_inactive->FXR_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation FXRE FXR Response Element (FXRE) FXR_active->FXRE Forms Heterodimer with RXR Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription

Caption: FXR Signaling Pathway Activation by an Agonist.

II. Experimental Protocols

This section provides detailed protocols for the generation of a stable FXR-expressing cell line and its use in a functional assay for screening compounds like this compound.

Protocol 1: Generation of a Stable FXR-Expressing Cell Line

This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection. Human Embryonic Kidney 293 (HEK293) cells are recommended due to their high transfection efficiency and robust growth characteristics. Alternatively, the human hepatoma cell line HepG2 can be used for a more liver-relevant context.

Materials:

  • HEK293 or HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • pcDNA3.1(+) mammalian expression vector containing the full-length human FXR cDNA. This vector contains a neomycin resistance gene for selection.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Geneticin (G418)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well and 96-well cell culture plates

  • Cloning cylinders or pipette tips for colony isolation

Procedure:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed HEK293 or HepG2 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, transfect the cells with the FXR-pcDNA3.1(+) plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin the selection process. Passage the cells into a new 10 cm dish with complete growth medium containing the appropriate concentration of G418. The optimal G418 concentration must be determined by generating a kill curve for the specific cell line being used.

    • Replace the selection medium every 3-4 days to remove dead cells and maintain the selection pressure.

  • Isolation of Stable Colonies:

    • After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.

    • Wash the plate gently with PBS.

    • Isolate individual colonies using cloning cylinders or by scraping with a pipette tip and transfer each colony to a separate well of a 24-well plate containing selection medium.

  • Expansion and Validation of Clonal Lines:

    • Expand the isolated clones.

    • Validate the expression of FXR in each clone by Western blot analysis.

    • Functionally validate the clones by performing a transient transfection with an FXRE-luciferase reporter plasmid and treating with a known FXR agonist (e.g., Chenodeoxycholic acid - CDCA) to confirm a dose-dependent increase in luciferase activity.

    • Select the clone with the highest and most stable FXR expression and functional activity for cryopreservation and subsequent screening assays.

Stable_Cell_Line_Workflow cluster_vector_prep Vector Preparation cluster_transfection Transfection cluster_selection Selection and Expansion cluster_validation Validation FXR_cDNA FXR cDNA pcDNA3_1 pcDNA3.1(+) Vector (Neomycin Resistance) FXR_cDNA->pcDNA3_1 Ligation FXR_Expression_Vector FXR Expression Vector pcDNA3_1->FXR_Expression_Vector Transfection Transfection of FXR Expression Vector FXR_Expression_Vector->Transfection Host_Cells Host Cells (e.g., HEK293) Host_Cells->Transfection G418_Selection G418 Selection Transfection->G418_Selection Colony_Isolation Isolation of Resistant Colonies G418_Selection->Colony_Isolation Clonal_Expansion Clonal Expansion Colony_Isolation->Clonal_Expansion Stable_Cell_Line Stable FXR-Expressing Cell Line Clonal_Expansion->Stable_Cell_Line Western_Blot Western Blot (FXR Expression) Stable_Cell_Line->Western_Blot Reporter_Assay Functional Assay (Luciferase Reporter Assay) Stable_Cell_Line->Reporter_Assay

Caption: Workflow for Generating a Stable FXR-Expressing Cell Line.

Protocol 2: FXR Agonist Screening using a Luciferase Reporter Assay

This protocol details the use of the generated stable FXR-expressing cell line (which also incorporates an FXRE-luciferase reporter) for screening compounds like this compound.

Materials:

  • Validated stable FXR-expressing cell line with an integrated FXRE-luciferase reporter

  • Complete growth medium

  • This compound and other test compounds

  • Positive control (e.g., CDCA)

  • Vehicle control (e.g., DMSO)

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the stable FXR-reporter cell line into a white, opaque 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium.

    • Remove the medium from the plated cells and add the compound dilutions. Include wells for a positive control (e.g., a known concentration of CDCA) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by subtracting the average background luminescence (from wells with no cells).

    • Calculate the fold activation by dividing the signal from the compound-treated wells by the signal from the vehicle control wells.

    • Plot the fold activation against the log of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration at which 50% of the maximal response is observed) for each compound.

Linafexor_Screening_Workflow cluster_assay_setup Assay Setup cluster_treatment Treatment cluster_readout Signal Readout cluster_analysis Data Analysis Stable_Cells FXR-Expressing Stable Cells with Luciferase Reporter Plate_Cells Plate Cells in 96-well Plate Stable_Cells->Plate_Cells Add_Compound Add this compound to Cells Plate_Cells->Add_Compound Linafexor_Dilutions Prepare Serial Dilutions of this compound Linafexor_Dilutions->Add_Compound Incubation Incubate for 24 hours Add_Compound->Incubation Lysis_and_Substrate Lyse Cells and Add Luciferase Substrate Incubation->Lysis_and_Substrate Luminescence_Measurement Measure Luminescence Lysis_and_Substrate->Luminescence_Measurement Data_Analysis Data Analysis Luminescence_Measurement->Data_Analysis Dose_Response_Curve Generate Dose-Response Curve Data_Analysis->Dose_Response_Curve EC50_Calculation Calculate EC50 Dose_Response_Curve->EC50_Calculation

Caption: Workflow for Screening this compound using the FXR Stable Cell Line.

III. Data Presentation

Quantitative data from the screening assay should be presented in a clear and organized manner to allow for easy comparison of different compounds.

Table 1: Representative Data from FXR Agonist Screening

CompoundEC50 (nM)Max Fold ActivationZ' Factor
This compound[Insert experimentally determined value][Insert value][Insert value]
CDCA (Control)5,000 - 10,000~8-12> 0.5
Compound X[Insert value][Insert value][Insert value]
Compound Y[Insert value][Insert value][Insert value]

EC50 and Max Fold Activation values should be determined from the dose-response curves. The Z' factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered excellent.

IV. Alternative: Commercially Available Stable Cell Lines

For laboratories that wish to bypass the de novo generation of a stable cell line, several vendors offer ready-to-use FXR reporter stable cell lines. These cell lines are typically validated and come with optimized protocols for their use in screening assays. Utilizing a commercial cell line can save significant time and resources.

Table 2: Examples of Commercially Available FXR Stable Cell Lines

VendorCell Line BackgroundReporter
SignosisHepG2Luciferase
AcceGenHepG2Luciferase
Indigo BiosciencesProprietaryLuciferase
Eurofins DiscoverXVarious (e.g., HEK293, CHO-K1)Beta-galactosidase (PathHunter)

The protocols and information provided in this document offer a comprehensive guide for establishing a stable FXR-expressing cell line and using it for the screening and characterization of FXR agonists like this compound. A well-validated stable cell line is an invaluable tool for drug discovery, providing a consistent and reproducible platform for identifying and optimizing novel therapeutics targeting the Farnesoid X Receptor.

References

Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers in Linafexor-Treated Liver Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. This process disrupts the normal liver architecture and can ultimately lead to cirrhosis and liver failure. A key player in the progression of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that produce large quantities of ECM components, including collagen.

Linafexor (also known as CS0159) is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have anti-fibrotic effects by suppressing the activation of HSCs and reducing the expression of pro-inflammatory and pro-fibrotic cytokines. Preclinical studies have demonstrated that this compound exhibits strong FXR agonistic activity and is targeted to the liver, where it can significantly ameliorate pathological conditions in models of liver disease.[1] Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2]

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key fibrosis markers—Collagen Type I, alpha-smooth muscle actin (α-SMA), and tissue inhibitor of metalloproteinase-1 (TIMP-1)—in liver tissue treated with this compound. Furthermore, a summary of available quantitative data for FXR agonists' effects on these markers is presented to guide researchers in their experimental design and data interpretation.

Signaling Pathway and Experimental Workflow

Activation of the Farnesoid X Receptor (FXR) by its agonist, this compound, initiates a signaling cascade that leads to the downregulation of genes involved in fibrosis. A key mechanism is the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of pro-fibrotic genes in hepatic stellate cells (HSCs). This process helps to reduce the production of extracellular matrix components, thereby ameliorating liver fibrosis.[3][4]

cluster_0 FXR Activation by this compound cluster_1 Downstream Signaling Cascade cluster_2 Cellular Effects in Hepatic Stellate Cells (HSCs) This compound This compound FXR FXR This compound->FXR Binds and Activates SHP SHP (Small Heterodimer Partner) FXR->SHP Induces Expression ProFibrotic_Genes Pro-Fibrotic Genes (e.g., Collagen, α-SMA, TIMP-1) SHP->ProFibrotic_Genes Inhibits Transcription HSC_Activation HSC Activation SHP->HSC_Activation Suppresses ProFibrotic_Genes->HSC_Activation Promotes ECM_Production ECM Production HSC_Activation->ECM_Production Leads to Liver_Fibrosis Liver Fibrosis ECM_Production->Liver_Fibrosis Contributes to

Caption: this compound-FXR Signaling Pathway in Liver Fibrosis.

The following diagram outlines the experimental workflow for the immunohistochemical analysis of fibrosis markers in liver tissue samples.

Start Start: This compound-Treated Liver Tissue Tissue_Processing Tissue Processing: Fixation & Paraffin Embedding Start->Tissue_Processing Sectioning Microtomy: 4-5 µm Sections Tissue_Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking Blocking of Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (α-SMA, Collagen I, TIMP-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection with DAB Substrate Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging Microscopic Imaging & Analysis Dehydration_Mounting->Imaging Quantification Quantitative Analysis (ImageJ/Other Software) Imaging->Quantification End End: Data Interpretation Quantification->End

Caption: Immunohistochemistry Experimental Workflow.

Quantitative Data Summary

While specific quantitative data for this compound's effect on Collagen Type I, α-SMA, and TIMP-1 expression via immunohistochemistry is emerging from ongoing clinical trials, data from preclinical studies using other FXR agonists provide valuable insights into the expected outcomes. The following tables summarize representative quantitative data from studies on FXR agonists in models of liver fibrosis.

Table 1: Effect of FXR Agonist (Obeticholic Acid) on α-SMA Expression

Treatment Groupα-SMA Positive Area (%)Fold Change vs. ControlReference
Vehicle Control (TAA-induced fibrosis)12.5 ± 1.5-
Obeticholic Acid (10 mg/kg)6.2 ± 0.8↓ 2.0

Data are presented as mean ± SEM. TAA: Thioacetamide.

Table 2: Effect of FXR Agonist (GW4064) on Collagen Type I and TIMP-1 mRNA Expression

Treatment GroupCollagen I mRNA (relative expression)TIMP-1 mRNA (relative expression)Reference
Control1.001.00
GW4064 (0.1 µM)0.65 ± 0.070.58 ± 0.06
GW4064 (1 µM)0.42 ± 0.050.35 ± 0.04

Data are presented as mean ± SD. Data derived from in vitro studies on hepatic stellate cells.

Experimental Protocols

I. Immunohistochemistry for α-SMA in Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue

Materials:

  • FFPE liver tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Mouse anti-α-SMA antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • DAB substrate-chromogen solution

  • Hematoxylin

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-SMA antibody to its optimal concentration in PBS.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

II. Immunohistochemistry for Collagen Type I in FFPE Liver Tissue

Follow the same general protocol as for α-SMA with the following modifications:

  • Primary Antibody: Rabbit anti-Collagen Type I antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

III. Immunohistochemistry for TIMP-1 in FFPE Liver Tissue

Follow the same general protocol as for α-SMA with the following modifications:

  • Primary Antibody: Mouse anti-TIMP-1 antibody.

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

  • Antigen Retrieval: Optimal antigen retrieval conditions may need to be determined (e.g., enzymatic digestion with proteinase K or heat-induced epitope retrieval).

Image Acquisition and Quantitative Analysis

  • Image Acquisition:

    • Images should be captured using a light microscope equipped with a digital camera.

    • Ensure consistent lighting and magnification across all samples.

    • Acquire multiple representative images from each tissue section.

  • Quantitative Analysis:

    • Image analysis software such as ImageJ or other specialized platforms can be used for quantification.

    • The analysis typically involves setting a color threshold to identify the positively stained areas (brown for DAB).

    • The percentage of the positively stained area relative to the total tissue area is then calculated.

    • It is crucial to apply the same thresholding and analysis parameters to all images to ensure comparability.

Conclusion

The provided protocols and background information offer a comprehensive guide for researchers investigating the effects of this compound on key fibrosis markers in liver tissue. Consistent application of these immunohistochemistry and quantitative analysis methods will enable the generation of robust and reproducible data, contributing to a better understanding of this compound's anti-fibrotic mechanisms and its potential as a therapeutic agent for liver fibrosis. As more data from this compound-specific studies become available, these application notes will be updated to include more precise quantitative information.

References

Troubleshooting & Optimization

Navigating Linafexor Solubility: A Technical Support Guide for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Linafexor in in vitro experiments, achieving and maintaining its solubility is paramount for generating reliable and reproducible data. This technical support center provides a comprehensive guide to troubleshooting common solubility challenges, offering detailed protocols and a deeper understanding of the underlying mechanisms of this potent Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, initially clear in DMSO, precipitates upon dilution into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "solvent shock." this compound, like many small molecule inhibitors, is hydrophobic and possesses low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media, the abrupt change in solvent polarity causes the compound to crash out of solution.

To prevent this, a stepwise dilution is recommended. Instead of a single large dilution, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) cell culture medium. Gently mix this intermediate solution before adding it to the final volume of your experimental medium. This gradual change in the solvent environment helps to keep the compound in solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize the risk of cytotoxicity and off-target effects. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any solvent effects.

Q4: I am still observing a precipitate even after following the recommended dilution protocol. What other steps can I take?

A4: If precipitation persists, consider the following troubleshooting steps:

  • Gentle Warming: Briefly warming the solution to 37°C can aid in dissolution. However, prolonged heating should be avoided to prevent compound degradation.

  • Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final medium can sometimes improve solubility. However, the effect of pH on this compound's solubility is not well-documented and this should be approached with caution, ensuring the pH remains within a physiologically acceptable range for your cells.

  • Use of a Surfactant: In some challenging cases, the addition of a biocompatible surfactant, such as a very low concentration of Tween® 20 or Pluronic® F-68, to the cell culture medium can help to maintain the solubility of hydrophobic compounds. This should be a last resort and thoroughly validated for its effect on your specific assay.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides general guidance for similar small molecule compounds. It is strongly recommended to perform your own solubility tests to determine the optimal concentrations for your specific experimental conditions.

Solvent/MediumExpected SolubilityNotes
DMSO ≥ 20 mg/mLHigh solubility is expected, allowing for the preparation of concentrated stock solutions.
Ethanol Sparingly SolubleLower solubility compared to DMSO. May require warming to achieve higher concentrations.
PBS (pH 7.4) Poorly SolubleExpected to have very low solubility in aqueous buffers.
Cell Culture Media Poorly SolubleSolubility is limited and highly dependent on the final concentration and media components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (571.43 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution (e.g., for 1 mL, weigh out 5.71 mg).

  • Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to a sterile tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Intermediate Dilution (1:100): Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium in a sterile tube. This creates a 100 µM intermediate solution. Mix gently by pipetting up and down.

  • Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Mix and Use: Gently mix the final working solution and immediately add it to your cell cultures.

Visualizing the Process and Pathway

To aid in understanding the experimental workflow and the biological context of this compound's action, the following diagrams have been generated.

G Troubleshooting Workflow for this compound Solubility Issues start Start: Prepare this compound Working Solution precipitate Precipitation Observed? start->precipitate check_stock Check Stock Solution: - Completely dissolved? - Stored correctly? precipitate->check_stock Yes success Solution is Clear: Proceed with Experiment precipitate->success No stepwise_dilution Implement Stepwise Dilution: - Create intermediate dilution - Use pre-warmed media check_stock->stepwise_dilution re_evaluate Precipitation Still Occurs? stepwise_dilution->re_evaluate gentle_heat Apply Gentle Heat (37°C) re_evaluate->gentle_heat Yes re_evaluate->success No sonicate Sonicate Briefly gentle_heat->sonicate lower_conc Consider Lowering Final Concentration sonicate->lower_conc fail Consult Further Technical Support lower_conc->fail

Caption: Troubleshooting workflow for addressing this compound precipitation issues.

G Experimental Workflow for this compound Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot and Store at -80°C stock->aliquot intermediate 5. Prepare Intermediate Dilution in Pre-warmed Media aliquot->intermediate final 6. Prepare Final Working Solution intermediate->final add_to_cells 7. Add to In Vitro Assay final->add_to_cells

Caption: Step-by-step workflow for preparing this compound solutions.

G Simplified FXR Signaling Pathway Activated by this compound This compound This compound fxr FXR Activation This compound->fxr shp ↑ SHP Expression fxr->shp fgf19 ↑ FGF19 Secretion fxr->fgf19 cyp7a1 ↓ CYP7A1 Expression shp->cyp7a1 bile_acid ↓ Bile Acid Synthesis cyp7a1->bile_acid fgf19->cyp7a1 cholesterol Cholesterol Homeostasis bile_acid->cholesterol

Caption: this compound activates FXR, leading to downstream regulation of bile acid synthesis.[1][2][3][4][5]

References

Technical Support Center: Optimizing Linafexor Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Linafexor in in vitro experiments, with a focus on avoiding cytotoxicity. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CS0159) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] As an FXR agonist, this compound plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.[3] Its activation of FXR leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3]

Q2: What are the potential cytotoxic effects of this compound in cell culture?

While clinical trials have shown this compound to be generally safe and well-tolerated in humans, high concentrations of any compound in vitro can lead to cytotoxicity.[4] As specific in vitro cytotoxicity data for this compound is not extensively published, we can infer potential effects from studies on other FXR agonists, such as Obeticholic Acid (OCA). High concentrations of FXR agonists have been shown to induce apoptosis and inhibit cell proliferation in various cell lines. Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.

Q3: What concentration range of this compound should I start with for my experiments?

For initial experiments, it is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for FXR activation and to identify the threshold for cytotoxicity. Based on data from similar FXR agonists, a starting concentration range of 1 µM to 100 µM is suggested for cytotoxicity testing. For functional assays measuring FXR activation, a lower concentration range, typically in the nanomolar to low micromolar range, is likely to be effective.

Troubleshooting Guide

Issue 1: I am observing high levels of cell death in my this compound-treated cultures.

Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.

Solution:

  • Perform a Dose-Response Cytotoxicity Assay: Utilize a cell viability assay, such as the MTT or MTS assay, to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. This will help you identify a concentration range that minimizes cell death while still achieving the desired biological effect.

  • Reduce Incubation Time: Prolonged exposure to a compound can increase cytotoxicity. Consider reducing the incubation time with this compound.

  • Check Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability.

Issue 2: I am not observing the expected downstream effects of FXR activation.

Possible Cause: The concentration of this compound may be too low, or the cells may not be responsive.

Solution:

  • Confirm FXR Expression: Verify that your cell line expresses functional FXR. This can be done using techniques like Western Blot or qPCR.

  • Increase this compound Concentration: If no cytotoxicity is observed, gradually increase the concentration of this compound to see if a response can be elicited.

  • Use a Positive Control: Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control to ensure that the signaling pathway is functional in your cell line.

  • Optimize Assay Conditions: Ensure that other experimental parameters, such as cell density and media conditions, are optimal for your assay.

Data Summary

Table 1: Recommended Starting Concentration Ranges for In Vitro Studies with FXR Agonists

Assay TypeRecommended Starting Concentration RangeKey Considerations
Cytotoxicity Assays (e.g., MTT, MTS) 1 µM - 100 µMDetermine the IC50 value for your specific cell line.
FXR Activation/Reporter Gene Assays 10 nM - 10 µMDetermine the EC50 value for FXR activation.
Gene Expression Analysis (qPCR) 100 nM - 10 µMCorrelate gene expression changes with functional outcomes.
Apoptosis Assays (e.g., Caspase-Glo) 1 µM - 50 µMTo be performed if cytotoxicity is observed at higher concentrations.

Note: These are suggested starting ranges based on data from other FXR agonists. The optimal concentration for this compound must be determined experimentally for each cell line and assay.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells of interest

  • 96-well white-walled cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for apoptosis).

  • Incubate for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR-RXR Heterodimer (inactive) This compound->FXR_RXR_inactive Binds to FXR FXR_RXR_active FXR-RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active Conformational Change & Activation FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_RXR_active->FXRE Translocates to Nucleus & Binds to FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Transcription SHP SHP (Small Heterodimer Partner) Target_Genes->SHP Upregulates CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Transcription

Caption: this compound activates the FXR-RXR heterodimer, leading to the regulation of target gene transcription.

Troubleshooting Workflow for High Cytotoxicity

References

Linafexor Technical Support Center: Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Linafexor precipitation in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you resolve specific issues related to this compound precipitation.

Issue 1: My this compound, dissolved in an organic solvent (e.g., DMSO), precipitates immediately upon dilution into an aqueous buffer (e.g., PBS).

Possible Cause: Rapid solvent shifting is causing this compound to crash out of solution due to its low aqueous solubility. Compounds containing dichlorophenyl groups, like this compound, are characteristically hydrophobic and exhibit poor solubility in water.[1][2]

Solutions:

  • Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize Co-Solvent Percentage: If your experimental system permits, you can slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO). It is critical to run a vehicle control to ensure the solvent concentration does not impact your experimental results.[1]

  • Employ a Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to your this compound stock solution in smaller, sequential steps while vortexing. This gradual change in solvent polarity can help maintain solubility.

Issue 2: this compound precipitates over time during my experiment, even at a concentration that was initially soluble.

Possible Causes:

  • Temperature Fluctuations: Changes in temperature can affect solubility. A decrease in temperature will generally lower the solubility of small molecules.

  • pH Shift: The pH of your solution can influence the ionization state of this compound, which in turn affects its solubility. Although this compound does not have readily ionizable groups, significant pH changes in the media could still impact its stability.

  • Nucleation and Crystal Growth: Over time, even in a supersaturated solution, drug molecules can aggregate to form nuclei, which then grow into visible precipitate.[3]

Solutions:

  • Maintain a Constant Temperature: Ensure your experiments are conducted in a temperature-controlled environment. If you are moving solutions between different temperatures (e.g., from a 37°C incubator to a room temperature plate reader), allow for gradual temperature equilibration.

  • Buffer Control: Use a robust buffering system to maintain a stable pH throughout your experiment.

  • Incorporate Precipitation Inhibitors: The use of polymers or surfactants can help maintain a supersaturated state and prevent crystallization.

    • Polymers: Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used polymers that can inhibit both nucleation and crystal growth. They can achieve this by increasing the viscosity of the solution and through specific molecular interactions with the drug molecules.

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Pluronic F127 can form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed in the aqueous medium.

Illustrative Troubleshooting Workflow

start Precipitation Observed check_initial Immediate Precipitation upon Dilution? start->check_initial check_over_time Precipitation Over Time? check_initial->check_over_time No sol_conc Lower Final Concentration check_initial->sol_conc Yes sol_cosolvent Increase Co-Solvent % (with vehicle control) check_initial->sol_cosolvent Yes sol_dilution Use Stepwise Dilution check_initial->sol_dilution Yes sol_temp Control Temperature check_over_time->sol_temp Yes sol_ph Use Robust Buffer check_over_time->sol_ph Yes sol_inhibitors Add Precipitation Inhibitors check_over_time->sol_inhibitors Yes end_node Precipitation Resolved sol_conc->end_node sol_cosolvent->end_node sol_dilution->end_node sol_temp->end_node sol_ph->end_node sol_polymers Polymers (e.g., HPMC, PVP) sol_inhibitors->sol_polymers sol_surfactants Surfactants (e.g., Tween 20, Pluronic F127) sol_inhibitors->sol_surfactants sol_polymers->end_node sol_surfactants->end_node

Caption: A decision tree for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound? A1: Based on its chemical structure, which includes a dichlorophenyl group, this compound is predicted to be poorly soluble in water. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended for preparing stock solutions.

Q2: How can I determine the kinetic solubility of this compound in my specific buffer? A2: A kinetic solubility assay can be performed by preparing a concentrated stock of this compound in DMSO and then serially diluting it into your aqueous buffer in a 96-well plate. The appearance of precipitate can be detected by measuring light scattering using a nephelometer or by UV-Vis spectrophotometry after filtration. See the detailed protocol in the "Experimental Protocols" section.

Q3: What concentrations of polymers or surfactants should I start with to prevent precipitation? A3: A good starting point for polymers like HPMC or PVP is typically in the range of 0.1% to 0.5% (w/v). For surfactants such as Tween 20 or Pluronic F127, initial concentrations can range from 0.01% to 0.1% (v/v). Optimization will be required for your specific experimental conditions.

Q4: Can I use a combination of precipitation inhibitors? A4: Yes, in some cases, a combination of a polymer and a surfactant can have a synergistic effect in preventing precipitation. For example, Pluronic F127 has been shown to work synergistically with other surfactants to inhibit drug precipitation.

Q5: Will the addition of excipients like polymers and surfactants interfere with my assay? A5: It is possible. It is essential to run appropriate controls with the excipients alone (without this compound) to ensure they do not interfere with your assay's readout.

Q6: What is an amorphous solid dispersion and can it help with this compound's solubility? A6: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix. This can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs. Preparing an ASD of this compound with a polymer like PVP or HPMC could be an effective strategy for improving its solubility in aqueous media.

Data Presentation

The following tables provide hypothetical data to illustrate the impact of various factors on the kinetic solubility of this compound.

Table 1: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4) with Varying DMSO Concentrations

Final this compound Concentration (µM)0.1% DMSO0.5% DMSO1.0% DMSO
1 SolubleSolubleSoluble
5 PrecipitatesSolubleSoluble
10 PrecipitatesPrecipitatesSoluble
20 PrecipitatesPrecipitatesPrecipitates

Table 2: Hypothetical Effect of Precipitation Inhibitors on this compound Solubility in PBS (pH 7.4) with 0.5% DMSO

Final this compound Concentration (µM)No Inhibitor0.1% HPMC0.05% Pluronic F127
5 SolubleSolubleSoluble
10 PrecipitatesSolubleSoluble
20 PrecipitatesSolublePrecipitates
50 PrecipitatesPrecipitatesPrecipitates

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for this compound

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Plate reader with nephelometry or UV-Vis capability

  • Solubility filter plates (optional)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.

  • Dispense into Assay Plate: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of the final 96-well assay plate. Include DMSO-only wells as a blank.

  • Add Aqueous Buffer: Rapidly add the aqueous buffer to each well to reach the final desired volume (e.g., 198 µL for a final volume of 200 µL and a 1% DMSO concentration).

  • Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Measure Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering compared to the blank indicates precipitation.

    • UV-Vis after Filtration: Filter the solutions through a solubility filter plate. Measure the UV absorbance of the filtrate at the λmax of this compound. The concentration at which the absorbance plateaus is the kinetic solubility.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (Lab Scale)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.

Materials:

  • This compound

  • Polymer (e.g., PVP K30 or HPMC)

  • Organic solvent (e.g., methanol or a mixture of dichloromethane and methanol)

  • Rotary evaporator or spray dryer

Procedure (Solvent Evaporation Method):

  • Dissolve Components: Dissolve both this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent. Ensure complete dissolution.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent crystallization.

  • Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: The resulting powder is the amorphous solid dispersion. This can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Solubility Testing: The solubility of the prepared ASD can then be tested in aqueous buffers and compared to the crystalline form of this compound.

Mandatory Visualizations

This compound's Mechanism of Action: FXR Signaling Pathway

This compound is an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA to regulate the expression of target genes.

Key downstream effects include:

  • Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

  • Regulation of Bile Acid Transport: FXR upregulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP).

cluster_cell Hepatocyte cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA binds to SHP_Gene SHP Gene Transcription DNA->SHP_Gene induces BSEP_Gene BSEP Gene Transcription DNA->BSEP_Gene induces SHP SHP Protein SHP_Gene->SHP translates to BSEP BSEP Transporter BSEP_Gene->BSEP translates to CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits

Caption: Simplified signaling pathway of this compound via FXR activation.

References

Best practices for dissolving and storing Linafexor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for dissolving and storing Linafexor, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with similar structures. Ensure you are using a high-purity, anhydrous grade of DMSO to minimize degradation of the compound. For in vivo experiments, it is crucial to use a solvent system that is appropriate for the animal model. This may involve a co-solvent system such as DMSO and polyethylene glycol (PEG), ethanol, or saline. Always perform a small-scale solubility test first.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: While specific storage conditions should always be confirmed from the Certificate of Analysis provided by the supplier, general recommendations are as follows:

  • Solid Form: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. These solutions should be stored at -80°C for long-term storage. For short-term storage, -20°C may be acceptable.

Q3: How can I ensure the stability of my this compound stock solution?

A3: To ensure the stability of your this compound stock solution, it is recommended to:

  • Use high-purity, anhydrous solvents.

  • Store aliquots at -80°C to minimize degradation.

  • Avoid repeated freeze-thaw cycles.

  • Protect the solution from light.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?

A4: If you observe precipitation after thawing your this compound stock solution, gently warm the vial in a water bath at a temperature not exceeding 37°C and vortex briefly to redissolve the compound. If precipitation persists, it may indicate that the compound has exceeded its solubility limit in that solvent at that temperature. Consider preparing a fresh, lower concentration stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results 1. Improper storage and handling of this compound. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting or dilution.1. Review storage and handling procedures. Ensure the compound is protected from light and moisture. 2. Prepare single-use aliquots of the stock solution. 3. Calibrate pipettes and double-check all calculations and dilutions.
This compound is difficult to dissolve 1. The compound has low solubility in the chosen solvent. 2. The solvent is not of high enough purity or contains water.1. Try gentle warming (not exceeding 37°C) and vortexing. If undissolved particles remain, sonication may be attempted. Consider trying an alternative solvent if appropriate for your experiment. 2. Use fresh, high-purity, anhydrous solvent.
Loss of compound activity over time 1. Degradation of this compound in solution. 2. Improper storage conditions.1. Prepare fresh stock solutions more frequently. Avoid long-term storage of diluted working solutions. 2. Ensure stock solutions are stored at -80°C and protected from light.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound. Please note that solubility data is based on general observations for similar compounds and should be confirmed with lot-specific information from the supplier.

Table 1: this compound Properties

PropertyValue
Molecular Formula C₂₈H₂₅Cl₂FN₄O₄
Molecular Weight 571.43 g/mol
Appearance Crystalline solid

Table 2: Recommended Storage Conditions

FormatTemperatureLight/Moisture ProtectionDuration
Solid -20°CProtect from light and moistureLong-term
Stock Solution (in DMSO) -80°CProtect from lightLong-term
Stock Solution (in DMSO) -20°CProtect from lightShort-term

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.571 mg of this compound.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

This compound is an agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid metabolism. The diagram below illustrates the signaling cascade initiated by FXR activation.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte Bile_Acids Bile Acids / this compound FXR FXR Bile_Acids->FXR activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex heterodimerizes with RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (DNA) FXR_RXR_Complex->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP induces transcription FGF19 FGF19 FXRE->FGF19 induces transcription BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP induces transcription LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) FGF19->CYP7A1 inhibits (via FGFR4) LRH1->CYP7A1 activates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis catalyzes Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export promotes

Caption: FXR signaling pathway activated by this compound.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing this compound in cell-based experiments.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Cell_Culture Culture cells expressing FXR Start->Cell_Culture Treatment Treat cells with desired concentrations of this compound Prepare_Stock->Treatment Cell_Seeding Seed cells in appropriate plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for specified time Treatment->Incubation Analysis Perform downstream analysis (e.g., qPCR, Western Blot, Reporter Assay) Incubation->Analysis End End Analysis->End

Caption: General experimental workflow for using this compound.

Identifying potential artifacts in Linafexor reporter gene assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Linafexor in reporter gene assays. The information is designed to help identify and mitigate potential artifacts, ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound reporter gene assays, from unexpected results to assay variability.

Category 1: Understanding the Assay and this compound's Role

Q1: What is the mechanism of action for this compound in a typical reporter gene assay?

This compound is an agonist for the Farnesoid X Receptor (FXR).[1][2] In a reporter gene assay, cells are engineered to contain a reporter gene (e.g., luciferase) linked to a promoter sequence with FXR response elements (FXREs).[3] When this compound is introduced, it binds to and activates FXR.[4] The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to the FXREs on the plasmid DNA. This binding initiates the transcription of the reporter gene, leading to the production of the reporter protein (e.g., luciferase enzyme).[3] The subsequent addition of a substrate results in a measurable signal (e.g., luminescence), the intensity of which correlates with the level of FXR activation.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (Promoter) FXR_RXR->FXRE Binds & Activates ReporterGene Reporter Gene (e.g., Luciferase) ReporterProtein Reporter Protein ReporterGene->ReporterProtein Transcription & Translation Signal Measurable Signal (Luminescence) ReporterProtein->Signal Catalyzes Substrate

Caption: this compound-activated FXR signaling pathway in a reporter assay.
Category 2: Troubleshooting Unexpected or Inconsistent Results

Q2: My untreated (vehicle) control wells show a high background signal. What are the potential causes?

High background can obscure the real signal from your experiment. Potential causes include:

  • Reagent Phosphorescence: Using white plates can sometimes lead to higher background readings.

  • Cell Health: Unhealthy or dying cells can release endogenous substances that interfere with the assay.

  • Contamination: Bacterial or yeast contamination can produce enzymes that react with the assay substrate.

  • Reagent Quality: The lysis buffer or substrate may be old or improperly stored, leading to auto-luminescence.

Q3: I observe a very high or saturated signal across all my treated wells. How should I address this?

A saturating signal can prevent accurate quantification. This may be due to high expression of the luciferase reporter.

  • Reduce Plasmid DNA: You may be using too much reporter plasmid during transfection. Try titrating the amount of DNA to find an optimal concentration.

  • Use a Weaker Promoter: If your reporter construct uses a very strong promoter like CMV, it may lead to oversaturation. Consider using a construct with a weaker promoter.

  • Dilute the Sample: You can dilute the cell lysate before adding the substrate. Note that very low sample volumes can increase variability.

  • Reduce Incubation Time: Decrease the incubation time with this compound before collecting samples.

  • Decrease Instrument Integration Time: Lower the signal reading time on your luminometer.

Q4: The signal decreases at higher concentrations of this compound, creating a "bell-shaped" dose-response curve. Is this an artifact?

This is often an artifact. While true biological bell-shaped curves exist, in reporter assays they can be caused by:

  • Compound Cytotoxicity: At high concentrations, this compound might be toxic to the cells, leading to cell death and a lower reporter signal. A separate cell viability assay (e.g., MTS or CellTiter-Glo®) should be run in parallel to test for this.

  • Luciferase Inhibition: The compound itself may directly inhibit the reporter enzyme (e.g., luciferase) at high concentrations. This can be tested with a counter-screen (see Protocol 2).

  • Compound Interference: Some compounds can absorb light at the emission wavelength of the reporter, quenching the signal. This is more common with fluorescent reporters but can also affect luminescent reads.

Q5: How can I distinguish between true FXR activation and a compound-induced artifact?

Distinguishing true activity from artifacts is critical. A key artifact to watch for is when a compound appears to be an activator because it stabilizes the luciferase enzyme, leading to its accumulation in the cell.

  • Run a Counter-Screen: Test this compound's effect on purified luciferase enzyme directly or in cells transfected with a constitutively expressed reporter (driven by a promoter like SV40) that is not under FXR control. No change in signal in this assay suggests the activity is specific to the FXR pathway.

  • Use an Orthogonal Assay: Confirm findings using a different assay type that doesn't rely on a luciferase reporter, such as a β-lactamase reporter or by measuring the mRNA levels of a known endogenous FXR target gene (e.g., SHP, BSEP) via qPCR.

  • Test Non-Targeting Controls: Ensure that any siRNA or other reagents used do not have off-target effects that could alter reporter output.

Start Unexpected Result (e.g., High Signal in Control, Bell-Shaped Curve) CheckViability Perform Cell Viability Assay Start->CheckViability RunCounterscreen Run Luciferase Inhibition/Stabilization Counter-screen Start->RunCounterscreen CheckReagents Check Reagents & Controls Start->CheckReagents Cytotoxicity Result: Cytotoxicity (Artifact) CheckViability->Cytotoxicity Toxicity Detected TrueEffect Result: No Artifacts Detected (Likely True Biological Effect) CheckViability->TrueEffect No Toxicity LuciferaseEffect Result: Direct Effect on Luciferase (Artifact) RunCounterscreen->LuciferaseEffect Interference Detected RunCounterscreen->TrueEffect No Interference ReagentIssue Result: Reagent/Control Failure CheckReagents->ReagentIssue Issue Found

Caption: Troubleshooting decision tree for unexpected reporter assay results.
Category 3: Assay Optimization and Data Integrity

Q6: I'm seeing high variability between my replicate wells. What can I do to reduce it?

High variability can make data interpretation difficult. Common causes and solutions include:

  • Pipetting Errors: Small volume inaccuracies can cause large signal differences. Always use calibrated pipettes, and prepare a master mix of reagents (e.g., transfection mix, compound dilutions, substrate) to add to all replicate wells.

  • Inconsistent Cell Numbers: Ensure an even cell distribution when seeding plates. Mix the cell suspension thoroughly before and during plating.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier.

  • Normalization: Use a dual-luciferase system where a second reporter (like Renilla luciferase) is driven by a constitutive promoter. This helps normalize for differences in transfection efficiency and cell number.

Q7: How should I structure my controls for a this compound experiment?

Proper controls are essential for validating your results.

Control TypeDescriptionPurposeExpected Result
Untreated Cells Cells that have not been transfected with the reporter plasmid.Measures endogenous enzymatic activity or background from the cells themselves.No signal above instrument background.
Vehicle Control Transfected cells treated with the same solvent used to dissolve this compound (e.g., 0.1% DMSO).Establishes the baseline reporter activity in the absence of the test compound.Low, stable signal.
Positive Control Transfected cells treated with a known, potent FXR agonist (e.g., GW4064, Obeticholic Acid).Confirms that the reporter system is responsive to FXR activation.High, robust signal.
Negative Control Plasmid Cells transfected with a reporter plasmid lacking the FXRE promoter element.Ensures that the observed signal is dependent on the specific response element.No signal increase upon this compound treatment.

Key Experimental Protocols

Protocol 1: General FXR Reporter Gene Assay Workflow

This protocol outlines a standard workflow for assessing this compound's activity using a dual-luciferase reporter system.

cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Signal Detection A 1. Seed Cells (e.g., HEK293T) in a 96-well plate B 2. Prepare Transfection Mix (FXR reporter, Renilla control, FXR expression vector) A->B C 3. Transfect Cells B->C D 4. Prepare Serial Dilutions of this compound & Controls E 5. Add Compounds to Cells D->E F 6. Incubate for 18-24 hours E->F G 7. Lyse Cells H 8. Add Firefly Luciferase Substrate & Read Luminescence G->H I 9. Add Renilla Luciferase Substrate & Read Luminescence H->I J 10. Analyze Data (Normalize Firefly to Renilla) I->J

Caption: General experimental workflow for a dual-luciferase reporter assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293T) in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect cells with three plasmids:

    • An FXR expression vector.

    • The firefly luciferase reporter plasmid containing multiple FXREs.

    • A Renilla luciferase control plasmid with a constitutive promoter (e.g., TK promoter).

    • Optimize the DNA-to-transfection reagent ratio for your specific cell line to achieve good efficiency.

  • Incubation: Allow cells to express the plasmids for 24 hours.

  • Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound or controls (vehicle, positive control).

  • Incubation: Incubate the cells with the compounds for an empirically determined time, typically 18-24 hours.

  • Lysis: Wash cells with PBS and then add passive lysis buffer.

  • Signal Measurement: Using a luminometer, sequentially measure the firefly and Renilla luciferase activity according to the dual-luciferase kit manufacturer's instructions.

  • Data Analysis: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to get a normalized response. Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Counter-Screen for Direct Luciferase Interference

This protocol helps determine if this compound directly inhibits or stabilizes the luciferase enzyme, which is a common source of artifacts.

Methodology:

  • Assay 1: Biochemical Screen:

    • In a cell-free system, add serial dilutions of this compound to wells containing a known concentration of purified recombinant firefly luciferase enzyme.

    • Add the luciferase substrate and immediately measure luminescence.

    • A dose-dependent decrease in signal indicates direct enzyme inhibition.

  • Assay 2: Constitutive Expression Screen:

    • Transfect cells with a single plasmid that drives the expression of firefly luciferase from a strong, constitutive promoter (e.g., SV40) that is not regulated by FXR.

    • After 24 hours, treat the cells with the same serial dilutions of this compound used in the primary experiment.

    • Incubate for the same duration (18-24 hours).

    • Lyse the cells and measure luciferase activity.

    • Interpretation:

      • No change in signal: this compound does not interfere with the luciferase reporter system under these conditions.

      • A dose-dependent increase in signal: Suggests that this compound may be stabilizing the luciferase protein, leading to its accumulation and a false-positive "activation" signal.

      • A dose-dependent decrease in signal: Suggests that this compound is either inhibiting the enzyme directly or causing cytotoxicity.

References

Technical Support Center: Managing Unexpected Phenotypic Responses to Linafexor In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linafexor in in vivo experiments. The information is designed to help you anticipate, interpret, and manage unexpected phenotypic responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. FXR plays a crucial role in regulating the synthesis and enterohepatic circulation of bile acids. By activating FXR, this compound modulates the expression of genes involved in bile acid, lipid, and glucose metabolism.

Q2: What are the expected therapeutic effects of this compound in preclinical models of liver disease?

In preclinical models of non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases, this compound is expected to reduce liver steatosis, inflammation, and fibrosis. These effects are mediated through FXR activation, which leads to the suppression of bile acid synthesis and the promotion of bile acid transport and detoxification.

Q3: Are there any known species-specific differences in the response to FXR agonists?

Yes, significant species-specific differences in lipid metabolism regulation by FXR agonists have been observed. For instance, in humanized chimeric mouse models, the FXR agonist obeticholic acid (OCA) led to an increase in LDL-cholesterol and a decrease in HDL-cholesterol, mirroring the effects seen in humans.[1] In contrast, studies in conventional rodent models have not consistently shown this effect and sometimes report a decrease in plasma cholesterol.[2] It is crucial to consider these differences when translating findings from animal models to human clinical scenarios.

Troubleshooting Guide for Unexpected In Vivo Responses

Issue 1: Unexpected Increase in Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels

Question: We are observing a paradoxical increase in serum ALT and AST levels in our animal cohort treated with this compound, suggesting potential liver injury. What could be the cause, and how should we troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Dose-Dependent Hepatotoxicity: High doses of some FXR agonists have been shown to induce liver injury in animal models.[3] It's possible the dose of this compound being used is in a toxic range for the specific animal model.

    • Troubleshooting:

      • Conduct a Dose-Response Study: Perform a dose-ranging study to identify the therapeutic window for this compound in your model. Include lower doses to determine if the hepatotoxic effect is dose-dependent.

      • Monitor Liver Histology: At the end of the study, perform a thorough histological analysis of liver tissues to assess for signs of injury, such as necrosis, inflammation, and cholestasis.

      • Measure Hepatic Bile Acid Concentrations: Elevated intrahepatic bile acid levels can be cytotoxic. Measure the concentration of various bile acid species in the liver tissue.

  • FXR-Dependent Pro-inflammatory Signaling: In certain contexts, FXR activation can paradoxically promote inflammatory pathways. High-dose OCA has been shown to induce an FXR-dependent inflammatory response in the liver of NAFLD mice, mediated by cholesterol accumulation and increased interleukin-1β.[3]

    • Troubleshooting:

      • Analyze Inflammatory Markers: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in both liver tissue and serum.

      • Assess Hepatic Cholesterol Metabolism: Quantify hepatic cholesterol levels and the expression of genes involved in cholesterol synthesis, uptake, and efflux.

Quantitative Data Summary: Effects of a High-Dose FXR Agonist (OCA) on Liver Injury Markers in a NAFLD Mouse Model [3]

ParameterControl (High-Fat Diet)High-Dose OCA (0.16% in HFD)
Serum ALT (U/L) ~100~400
Serum AST (U/L) ~150~600
Liver/Body Weight (%) ~6%~8%
Hepatic Cholesterol (mg/g) ~5~15
Issue 2: Contradictory Effects on Glucose Metabolism

Question: Our results show that this compound is not improving, or is even worsening, glucose tolerance in our diabetic animal model. This is contrary to some published effects of FXR agonists. What could explain this?

Possible Causes and Troubleshooting Steps:

  • Complex Regulation of Gluconeogenesis: The effect of FXR on hepatic gluconeogenesis is complex and can be contradictory. While some studies show that FXR activation represses key gluconeogenic genes like PEPCK and G6Pase, others have reported an induction of PEPCK expression. The net effect may depend on the specific metabolic state of the animal model.

    • Troubleshooting:

      • Assess Hepatic Gene Expression: Measure the mRNA levels of key gluconeogenic (PEPCK, G6Pase) and glycogen synthesis (GSKα) genes in the liver.

      • Perform Hyperinsulinemic-Euglycemic Clamp Studies: This gold-standard technique will provide a definitive assessment of insulin sensitivity in your model.

      • Evaluate Pancreatic Beta-Cell Function: Some studies suggest FXR activation can influence insulin secretion. Assess beta-cell function through glucose-stimulated insulin secretion (GSIS) assays.

  • Interaction with Other Metabolic Pathways: The overall effect on glucose homeostasis will be a net result of this compound's actions on the liver, adipose tissue, and potentially the pancreas.

    • Troubleshooting:

      • Analyze Adipose Tissue: Examine changes in gene expression related to insulin signaling and inflammation in adipose tissue.

      • Measure Plasma Free Fatty Acids (FFAs) and Triglycerides (TGs): Changes in lipid profiles can influence insulin sensitivity ("lipotoxicity").

Signaling Pathway: FXR and Glucose Metabolism

This compound This compound FXR FXR This compound->FXR activates SHP SHP FXR->SHP induces Insulin_Sensitivity Insulin_Sensitivity FXR->Insulin_Sensitivity improves SREBP1c SREBP1c FXR->SREBP1c represses PEPCK PEPCK SHP->PEPCK represses G6Pase G6Pase SHP->G6Pase represses Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: this compound activates FXR, leading to complex effects on glucose metabolism.

Issue 3: Unexpected Cardiovascular Phenotypes

Question: We are observing unexpected cardiovascular effects, such as changes in blood pressure or heart function, in our animals treated with this compound. Is this a known effect of FXR agonists?

Possible Causes and Troubleshooting Steps:

  • FXR Expression in Cardiovascular Tissues: FXR is expressed in cardiovascular tissues, including cardiomyocytes and vascular smooth muscle cells. Activation of FXR in these tissues could have direct effects.

    • Troubleshooting:

      • Monitor Cardiovascular Parameters: Systematically measure blood pressure, heart rate, and cardiac function (e.g., by echocardiography) throughout the study.

      • Examine Cardiac and Vascular Tissue: At the end of the study, perform histological analysis of the heart and aorta to look for any morphological changes.

      • Assess Gene Expression in Cardiovascular Tissues: Measure the expression of FXR target genes and markers of cardiac stress or remodeling in heart and aortic tissue.

  • Contradictory Roles in Atherosclerosis: The role of FXR in atherosclerosis is complex, with some studies suggesting that both activation and inactivation of FXR can reduce atherosclerosis in different models.

    • Troubleshooting:

      • Use an Atherosclerosis-Prone Animal Model: If investigating atherosclerosis, use an appropriate model such as ApoE-/- or Ldlr-/- mice.

      • Quantify Aortic Plaque Formation: At the end of the study, quantify the extent of atherosclerotic plaque formation in the aorta.

Experimental Workflow: Investigating Unexpected Cardiovascular Effects

start Observe Unexpected Cardiovascular Phenotype protocol Implement Cardiovascular Monitoring Protocol start->protocol bp_hr Measure Blood Pressure and Heart Rate protocol->bp_hr echo Perform Echocardiography protocol->echo necropsy Terminal Necropsy and Tissue Collection bp_hr->necropsy echo->necropsy histology Histological Analysis (Heart, Aorta) necropsy->histology gene_expression Gene Expression Analysis (Cardiovascular Tissues) necropsy->gene_expression data_analysis Correlate Findings with This compound Treatment histology->data_analysis gene_expression->data_analysis

Caption: Workflow for troubleshooting unexpected cardiovascular responses to this compound.

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl4)
  • Animals: Use 8-10 week old male C57BL/6 mice.

  • CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in corn oil.

  • Administration: Administer CCl4 via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.

  • This compound Treatment: this compound can be administered via oral gavage daily, starting either at the same time as CCl4 induction (prophylactic model) or after a period of CCl4 treatment to model a therapeutic intervention.

  • Monitoring: Monitor animal body weight and general health status regularly.

  • Endpoint Analysis: At the end of the study, collect blood for serum biochemistry (ALT, AST) and euthanize animals for liver tissue collection.

  • Tissue Processing: A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red/Masson's trichrome staining), and another portion should be snap-frozen in liquid nitrogen for RNA and protein analysis.

Protocol 2: Histological Assessment of Liver Fibrosis
  • Tissue Preparation: Paraffin-embed the formalin-fixed liver tissue and cut 5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and necrosis.

    • Sirius Red or Masson's Trichrome: For visualization and quantification of collagen deposition (fibrosis).

  • Image Analysis:

    • Capture images of stained sections using a light microscope.

    • Quantify the fibrotic area (Sirius Red or Trichrome positive area) as a percentage of the total liver area using image analysis software (e.g., ImageJ).

    • Use a semi-quantitative scoring system (e.g., METAVIR or Ishak score) to stage the degree of fibrosis.

Protocol 3: Measurement of Serum Bile Acids
  • Sample Collection: Collect whole blood via cardiac puncture at the time of euthanasia. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Analysis Method: Total serum bile acids can be measured using a commercial enzymatic assay kit. For profiling of individual bile acid species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.

  • LC-MS/MS Procedure (General Overview):

    • Sample Preparation: Precipitate proteins in the serum sample (e.g., with acetonitrile) and centrifuge to remove the precipitate. The supernatant contains the bile acids.

    • Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column to separate the different bile acid species.

    • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify each bile acid. Use stable isotope-labeled internal standards for accurate quantification.

Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always adhere to their institution's guidelines for animal care and use and consult relevant safety data sheets for all chemical reagents.

References

Technical Support Center: Optimizing Dosing Frequency of Linafexor in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing frequency of Linafexor in long-term animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is dosing frequency critical?

A1: this compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism. This compound is described as a "pulse" FXR ligand with a short half-life, designed to synchronize with the natural circadian rhythms of bile acid metabolism.[2] Bile acid synthesis and signaling are not constant throughout the day; they follow a distinct diurnal pattern influenced by feeding and fasting cycles.[1][3][4] Therefore, optimizing the dosing frequency to mimic this natural pulsatile activation of FXR may enhance therapeutic efficacy and minimize potential side effects associated with continuous FXR activation.

Q2: What are the typical starting points for dosing frequency in preclinical models for an FXR agonist like this compound?

A2: Based on preclinical studies with other FXR agonists such as Obeticholic Acid (OCA) and GW4064, a once-daily (QD) or twice-daily (BID) oral dosing regimen is a common starting point in rodent models of non-alcoholic steatohepatitis (NASH). For compounds with a short half-life, BID dosing may be necessary to maintain target engagement. Given this compound's characterization as a "pulse" agonist, exploring both QD and BID schedules is recommended. The choice should be guided by the specific pharmacokinetic profile of this compound in the chosen animal model.

Q3: What animal models are most relevant for long-term studies with this compound?

A3: For studying the effects of this compound on NASH and liver fibrosis, several mouse and rat models are available. Diet-induced models, such as feeding mice a high-fat, high-sugar diet, are commonly used as they mimic the metabolic and histological features of human NASH. Genetically modified models, like Lepob/ob mice on a specific diet, can also be employed to study NASH in the context of obesity and insulin resistance. The choice of model will depend on the specific research question and the desired pathological features.

Q4: How long should a long-term toxicology study with this compound be?

A4: The duration of chronic toxicity studies depends on the intended clinical use. For a drug intended for long-term use, regulatory guidelines often require studies of up to 6 months in rodents and 9 months in non-rodents. However, for initial long-term efficacy and safety assessments, studies of 8 to 12 weeks are common in preclinical models of NASH to observe significant changes in liver histology.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in plasma drug levels Improper oral gavage technique leading to incomplete dosing or aspiration.Ensure all personnel are properly trained in oral gavage techniques. For rodents, proper restraint is crucial. Consider using flexible feeding tubes to minimize trauma.
Food effects on drug absorption.Standardize the feeding schedule relative to dosing. For some compounds, a brief fasting period before dosing may reduce variability. However, consider the impact of fasting on the animal's metabolism and the study's endpoints.
Unexpected toxicity or adverse events Dose is too high, leading to exaggerated pharmacology or off-target effects.Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) before initiating a long-term study. Start with a lower dose and escalate to identify a safe and effective range.
Stress from handling and dosing procedures.Acclimatize animals to handling and the dosing procedure before the study begins. For oral gavage, using a palatable vehicle or a sugar-coated gavage needle can reduce stress.
Lack of efficacy or target engagement Dosing frequency is too low for the compound's half-life, resulting in insufficient FXR activation.Based on pharmacokinetic data, consider increasing the dosing frequency from once-daily to twice-daily.
Poor bioavailability of the compound.Ensure the formulation is appropriate for the route of administration and the animal species. For compounds with low solubility, formulation strategies like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.
Difficulty in inducing oral tolerance in long-term gavage studies Prolonged daily intragastric gavage can itself hinder the induction of oral tolerance.If studying oral tolerance, consider alternative administration methods or be aware that the gavage procedure itself can be a confounding factor. Spacing out the dosing schedule, if possible, may mitigate this effect.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of an Oral FXR Agonist in Preclinical Species

ParameterMouseRatDogMonkey
Half-life (t½, hr) 1.0 - 4.0~3.0~18.0-
Clearance (CL, mL/min/kg) ~2625 - 31~4.1-
Oral Bioavailability (F, %) ~39~33~85~8.3
Volume of Distribution (Vdss, L/kg) ~2.42.2 - 2.6--
(Note: This table presents example data from various public sources on oral drug candidates and is intended for illustrative purposes. Specific data for this compound is not publicly available.)

Table 2: Key FXR Target Genes for Assessing In Vivo Activity

GeneFunctionExpected Regulation by this compound
SHP (Small Heterodimer Partner) Represses bile acid synthesisUpregulation
BSEP (Bile Salt Export Pump) Transports bile acids out of hepatocytesUpregulation
CYP7A1 (Cholesterol 7α-hydroxylase) Rate-limiting enzyme in bile acid synthesisDownregulation
FGF19 (Fibroblast Growth Factor 19) Intestinal hormone that represses bile acid synthesisUpregulation
SCD-1 (Stearoyl-CoA Desaturase-1) Involved in fatty acid synthesisDownregulation
(Source: Synthesized from multiple sources on FXR pharmacology.)

Experimental Protocols

Protocol 1: Long-Term Dosing and Efficacy Evaluation of this compound in a Diet-Induced NASH Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Diet: High-fat, high-cholesterol, and high-fructose diet for 12-16 weeks to induce NASH.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose-Range Finding:

    • Administer single oral doses of this compound at 3, 10, and 30 mg/kg to small groups of mice.

    • Monitor for clinical signs of toxicity for 7 days.

    • Based on observations, select doses for the long-term study.

  • Long-Term Study Design (8 weeks):

    • Group 1: Vehicle control (once daily).

    • Group 2: Low-dose this compound (e.g., 3 mg/kg, once daily).

    • Group 3: High-dose this compound (e.g., 10 mg/kg, once daily).

    • Group 4: High-dose this compound (e.g., 10 mg/kg, twice daily).

  • In-life Assessments:

    • Monitor body weight and food intake weekly.

    • Collect blood samples at baseline and at the end of the study for analysis of liver enzymes (ALT, AST) and lipids.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood for pharmacokinetic analysis.

    • Harvest the liver for histopathological analysis and gene expression analysis.

Protocol 2: Liver Histology for NASH Assessment
  • Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.

  • Embedding and Sectioning: Embed the fixed tissue in paraffin and cut 5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, steatosis, inflammation, and ballooning.

    • Sirius Red or Masson's Trichrome: For visualization of collagen and assessment of fibrosis.

  • Scoring: Score the liver sections for NAFLD Activity Score (NAS) and fibrosis stage by a qualified pathologist.

Protocol 3: FXR Target Gene Expression Analysis
  • RNA Extraction: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for key FXR target genes (see Table 2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

FXR_Signaling_Pathway cluster_Hepatocyte Hepatocyte This compound This compound FXR FXR This compound->FXR activates FXR/RXR_Complex FXR/RXR Heterodimer FXR->FXR/RXR_Complex RXR RXR RXR->FXR/RXR_Complex FXRE FXR Response Element (in DNA) FXR/RXR_Complex->FXRE binds to Target_Gene_Expression Target Gene Expression FXRE->Target_Gene_Expression regulates BSEP BSEP (Bile Acid Efflux) Target_Gene_Expression->BSEP upregulates SHP SHP (Represses Bile Acid Synthesis) Target_Gene_Expression->SHP upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits

Caption: this compound activates the FXR signaling pathway in hepatocytes.

Experimental_Workflow NASH_Model_Induction NASH Model Induction (e.g., High-Fat Diet) Dose_Range_Finding Dose-Range Finding (MTD Determination) NASH_Model_Induction->Dose_Range_Finding Long_Term_Dosing Long-Term Dosing (e.g., 8 weeks, QD/BID) Dose_Range_Finding->Long_Term_Dosing In_Life_Monitoring In-Life Monitoring (Body Weight, Blood Chemistry) Long_Term_Dosing->In_Life_Monitoring Terminal_Sacrifice Terminal Sacrifice In_Life_Monitoring->Terminal_Sacrifice Tissue_Collection Tissue Collection (Liver, Blood) Terminal_Sacrifice->Tissue_Collection Data_Analysis Data Analysis (Histology, Gene Expression, PK) Tissue_Collection->Data_Analysis

Caption: Experimental workflow for a long-term this compound study.

Dosing_Frequency_Logic Linafexor_Properties This compound Properties: - Pulse FXR Agonist - Short Half-Life Dosing_Goal Goal: Mimic Natural Pulsatile FXR Activation Linafexor_Properties->Dosing_Goal Circadian_Rhythm Bile Acid Metabolism Follows Circadian Rhythm Circadian_Rhythm->Dosing_Goal Dosing_Strategy Dosing Strategy: Consider Once-Daily (QD) vs. Twice-Daily (BID) Dosing_Goal->Dosing_Strategy Efficacy_Safety Evaluate Efficacy and Safety for Each Regimen Dosing_Strategy->Efficacy_Safety PK_Data Pharmacokinetic Data in Animal Model is Key PK_Data->Dosing_Strategy

Caption: Logical considerations for optimizing this compound dosing frequency.

References

Validation & Comparative

Comparative Efficacy of Linafexor and Cilofexor on Liver Fibrosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two investigational farnesoid X receptor (FXR) agonists, Linafexor (CS0159) and Cilofexor (GS-9674), reveals differing stages of clinical development and available efficacy data in the context of liver fibrosis. While both non-steroidal agonists target the same nuclear receptor crucial for bile acid homeostasis and metabolic regulation, the extent of publicly available data on their anti-fibrotic effects varies significantly.

Cilofexor, developed by Gilead Sciences, has undergone extensive preclinical and clinical evaluation, with data available from Phase 2 and Phase 3 trials in non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). In contrast, this compound, from Cascade Pharmaceuticals, is in an earlier stage of public data dissemination, with limited quantitative results from its clinical trials available.

Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)

Both this compound and Cilofexor are potent agonists of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR in the liver and intestine plays a crucial role in mitigating the pathological processes that lead to liver fibrosis. In hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, FXR activation has been shown to inhibit their activation and proliferation, thereby reducing the deposition of extracellular matrix proteins that form fibrotic scar tissue. In hepatocytes, FXR activation helps to protect against cellular injury and inflammation, further contributing to an anti-fibrotic effect.

Preclinical Efficacy

This compound

Systematic preclinical studies have demonstrated that this compound exhibits strong FXR agonistic activity with a liver-targeted distribution. In a 3,5-diethoxycarbonyl-1,4-dihydropyridine (DDC)-induced mouse model of primary sclerosing cholangitis (PSC), this compound was shown to significantly improve the pathological condition. These studies highlighted its low effective dose, significant efficacy, and good tolerance. However, specific quantitative data on fibrosis reduction from these preclinical models are not extensively detailed in the public domain.

Cilofexor

Cilofexor has demonstrated dose-dependent anti-fibrotic effects in a rat model of NASH induced by a choline-deficient high-fat diet and sodium nitrite injections. In this model, Cilofexor treatment led to a significant reduction in liver fibrosis as measured by multiple markers.[1]

In a mouse model of sclerosing cholangitis (Mdr2-/- mice), Cilofexor treatment for 10 weeks resulted in an improvement in liver fibrosis, as indicated by decreased hydroxyproline content at all tested doses and reduced Picrosirius Red (PSR) staining at the highest dose.

Clinical Efficacy in Liver Fibrosis

This compound

This compound has completed a Phase 2 clinical trial in patients with NASH (NCT05591079).[2][3] While Cascade Pharmaceuticals has announced the completion of the trial and the administration to the first patient, detailed quantitative results, particularly on the primary endpoint of fibrosis improvement, have not yet been publicly released.[4][5] A press release mentioned that the Phase 2 study in NASH patients showed dose-dependent improvements in liver histology and metabolic markers, but specific data on fibrosis stage improvement remains undisclosed. The company has also indicated that results from a Phase 2 study in PBC and PSC will be reported at a future scientific meeting.

Cilofexor

Cilofexor has been evaluated in several clinical trials for liver fibrosis associated with NASH and PSC.

The ATLAS trial (NCT03449446) , a Phase 2b study, evaluated Cilofexor as a monotherapy and in combination with other agents in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH. While the study did not meet its primary endpoint of a statistically significant increase in the proportion of patients with at least a one-stage improvement in fibrosis without worsening of NASH, some positive signals were observed. Specifically, the combination of Cilofexor and the acetyl-CoA carboxylase (ACC) inhibitor firsocostat showed statistically significant improvements in multiple secondary endpoints, including non-invasive markers of fibrosis like the Enhanced Liver Fibrosis (ELF) score.

The PRIMIS trial (NCT03890120) , a Phase 3 study, investigated the efficacy of Cilofexor in patients with non-cirrhotic PSC. The trial was terminated early for futility as an interim analysis indicated a low probability of detecting a significant difference between Cilofexor and placebo for the primary endpoint of histological progression of liver fibrosis at week 96. There were no significant differences observed in fibrosis improvement between the Cilofexor and placebo groups.

Data Presentation

Preclinical Data: Cilofexor in a Rat NASH Model
ParameterPlaceboCilofexor (10 mg/kg)Cilofexor (30 mg/kg)
Reduction in Liver Fibrosis Area (Picrosirius Red) --41%-69%
Reduction in Hepatic Hydroxyproline Content -Not reported-41%
Reduction in col1a1 Expression -Not reported-37%
Reduction in pdgfr-β Expression -Not reported-36%
Reduction in Desmin Area -Not reported-42%
Data from a choline-deficient high-fat diet plus sodium nitrite-induced NASH model in Wistar rats.
Clinical Data: Cilofexor in the ATLAS Trial (NASH with F3-F4 Fibrosis)
OutcomePlaceboCilofexor (30 mg)Cilofexor (30 mg) + Firsocostat (20 mg)
≥1-stage improvement in fibrosis without worsening of NASH 11%12%21%
NASH resolution without worsening of fibrosis 0%Not reported4.5%
Significant improvement in ELF score NoNoYes
Data from the Phase 2b ATLAS trial in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH after 48 weeks of treatment.
Clinical Data: Cilofexor in the PRIMIS Trial (Non-cirrhotic PSC)
OutcomePlaceboCilofexor (100 mg)
Fibrosis Progression (≥1 stage increase) 33%31%
Data from the Phase 3 PRIMIS trial in patients with non-cirrhotic primary sclerosing cholangitis at week 96.

Experimental Protocols

Cilofexor Preclinical Rat NASH Model
  • Animal Model: Male Wistar rats.

  • Induction of NASH: Choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.

  • Treatment Groups: Rats received either placebo, Cilofexor 10 mg/kg, or Cilofexor 30 mg/kg orally once daily.

  • Duration: 10 weeks for the dose-finding study.

  • Fibrosis Assessment: Liver tissue was stained with Picrosirius Red to quantify the fibrotic area. Hepatic hydroxyproline content, a marker of collagen deposition, was measured. Gene expression of pro-fibrotic markers such as col1a1 and pdgfr-β was analyzed by RT-PCR. Desmin immunohistochemistry was used to assess hepatic stellate cell activation.

Cilofexor ATLAS Clinical Trial (NCT03449446)
  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.

  • Participants: 392 patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.

  • Interventions: Patients were randomized to receive placebo, selonsertib 18 mg, cilofexor 30 mg, or firsocostat 20 mg, alone or in two-drug combinations, once-daily for 48 weeks.

  • Primary Endpoint: A ≥1-stage improvement in fibrosis without worsening of NASH at 48 weeks, assessed by a central pathologist.

  • Secondary Endpoints: Changes in NAFLD Activity Score (NAS), liver histology assessed by machine learning, liver biochemistry, and non-invasive markers of fibrosis.

Cilofexor PRIMIS Clinical Trial (NCT03890120)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 419 adults with non-cirrhotic (F0-F3) large-duct PSC.

  • Intervention: Patients were randomly assigned (2:1) to receive cilofexor 100 mg or placebo orally once daily for 96 weeks.

  • Primary Endpoint: The proportion of participants with histological progression of liver fibrosis (a stage increase of one or more based on the Ludwig classification) at week 96.

  • Secondary Endpoints: Evaluation of changes in liver biochemistry, serum bile acids, and non-invasive assessments of liver fibrosis.

Signaling Pathways and Experimental Workflows

FXR_Signaling_Pathway cluster_Hepatocyte Hepatocyte cluster_HSC Hepatic Stellate Cell (HSC) FXR_H FXR RXR_H RXR FXR_H->RXR_H Heterodimerization SHP SHP FXR_H->SHP Upregulation BileAcids_H Bile Acids BileAcids_H->FXR_H Activation CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition BileAcid_Synthesis Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Catalysis FXR_HSC FXR RXR_HSC RXR FXR_HSC->RXR_HSC Heterodimerization AntiFibrotic_Genes Anti-fibrotic genes FXR_HSC->AntiFibrotic_Genes Upregulation ProFibrotic_Genes Pro-fibrotic genes (e.g., COL1A1, TIMP1) FXR_HSC->ProFibrotic_Genes Downregulation BileAcids_HSC Bile Acids BileAcids_HSC->FXR_HSC Activation HSC_Activation HSC Activation & Proliferation AntiFibrotic_Genes->HSC_Activation Inhibition ProFibrotic_Genes->HSC_Activation caption FXR Signaling in Liver Cells

Caption: FXR activation in hepatocytes reduces bile acid synthesis, while in HSCs it inhibits pro-fibrotic gene expression.

Preclinical_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Phase cluster_Analysis Efficacy Analysis AnimalModel Rodent Model (Rat or Mouse) Induction Induction of Liver Fibrosis (e.g., Diet, Chemical) AnimalModel->Induction Randomization Randomization Induction->Randomization TreatmentGroups Treatment Groups: - Placebo - this compound/Cilofexor (various doses) Randomization->TreatmentGroups Dosing Daily Oral Dosing TreatmentGroups->Dosing Sacrifice Sacrifice and Tissue Collection Dosing->Sacrifice Histology Histological Analysis (e.g., Picrosirius Red) Sacrifice->Histology Biochemical Biochemical Analysis (e.g., Hydroxyproline) Sacrifice->Biochemical GeneExpression Gene Expression Analysis (RT-PCR) Sacrifice->GeneExpression caption Preclinical Experimental Workflow

Caption: A generalized workflow for preclinical evaluation of anti-fibrotic agents in rodent models.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Assessment PatientPopulation Patient Population with Liver Fibrosis (e.g., NASH, PSC) InclusionExclusion Inclusion/Exclusion Criteria PatientPopulation->InclusionExclusion Baseline Baseline Assessment (Biopsy, Imaging, Biomarkers) InclusionExclusion->Baseline Randomization Randomization Baseline->Randomization TreatmentArms Treatment Arms: - Placebo - this compound/Cilofexor Randomization->TreatmentArms FollowUp Follow-up Visits TreatmentArms->FollowUp EndOfTreatment End of Treatment Assessment (Biopsy, Imaging, Biomarkers) FollowUp->EndOfTreatment PrimaryEndpoint Primary Endpoint Analysis (e.g., Fibrosis Improvement) EndOfTreatment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (e.g., NASH Resolution, Safety) EndOfTreatment->SecondaryEndpoints caption Clinical Trial Workflow

Caption: A typical workflow for a clinical trial evaluating therapies for liver fibrosis.

References

Validating Linafexor's Anti-inflammatory Effects in Co-culture Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of the Farnesoid X receptor (FXR) agonist, Linafexor, and other relevant FXR agonists. The data presented is based on in vitro co-culture systems designed to mimic inflammatory conditions in the intestine. This document offers a framework for researchers looking to validate the therapeutic potential of FXR agonists in inflammatory diseases.

Comparative Anti-inflammatory Effects of FXR Agonists

While specific quantitative data for this compound in a published co-culture system is not yet available, the following table summarizes the anti-inflammatory effects of a potent, non-bile acid FXR agonist, GW4064, in a lipopolysaccharide (LPS)-stimulated macrophage model. This data serves as a benchmark for the expected anti-inflammatory profile of selective FXR agonists like this compound. For a qualitative comparison, the known anti-inflammatory properties of Obeticholic Acid (OCA), a semi-synthetic bile acid analogue and the first FDA-approved FXR agonist, are also included.

CompoundTargetCell SystemInflammatory StimulusKey Anti-inflammatory Effects (Quantitative Data)
GW4064 Farnesoid X Receptor (FXR)RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α secretion: Dose-dependent reduction. IL-6 secretion: Significant inhibition. IL-1β mRNA expression: Markedly suppressed.
Obeticholic Acid (OCA) Farnesoid X Receptor (FXR)Various (in vivo and in vitro)Various (e.g., LPS, TNF-α)Qualitatively inhibits NF-κB signaling and the production of pro-inflammatory cytokines.[1][2]
This compound Farnesoid X Receptor (FXR)(Anticipated) Co-culture of intestinal epithelial cells and macrophages(Typical) Lipopolysaccharide (LPS) or cytokine cocktailExpected to show a potent, dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) through FXR-mediated antagonism of the NF-κB pathway.

Experimental Protocols

To validate the anti-inflammatory effects of this compound in a co-culture system, the following experimental protocols can be adapted. These are based on established methodologies for modeling intestinal inflammation in vitro.

Establishment of an Intestinal Epithelial and Macrophage Co-culture Model

This protocol describes the setup of a transwell co-culture system using human colonic adenocarcinoma cells (Caco-2) and a murine macrophage cell line (RAW264.7).

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • RAW264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

Procedure:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts and allow them to differentiate for 21 days, with media changes every 2-3 days.

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • On the day of the experiment, seed RAW264.7 cells in the basolateral compartment of the 24-well plates.

  • Carefully place the Transwell® inserts containing the differentiated Caco-2 monolayer into the wells with the RAW264.7 cells.

Induction and Assessment of Inflammation

This protocol outlines the induction of an inflammatory response and the subsequent measurement of key inflammatory markers.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound (and/or comparator compounds)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β

  • Reagents for RNA extraction and quantitative real-time PCR (qPCR)

  • Transepithelial Electrical Resistance (TEER) measurement system

Procedure:

  • To induce inflammation, add LPS to the basolateral compartment (containing RAW264.7 cells) at a final concentration of 1 µg/mL.

  • Simultaneously, treat the cells with varying concentrations of this compound or comparator compounds, added to the basolateral compartment. Include a vehicle control group.

  • Incubate the co-culture for a predetermined time (e.g., 24 hours).

  • Cytokine Measurement: Collect the supernatant from the basolateral compartment and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis: Lyse the cells in the basolateral compartment and extract total RNA. Perform qPCR to determine the relative mRNA expression levels of Tnf, Il6, and Il1b.

  • Epithelial Barrier Integrity: Measure the TEER of the Caco-2 monolayer at the beginning and end of the experiment to assess the impact of inflammation and treatment on epithelial barrier function.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_dimer Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Activates RXR RXR FXR->RXR Heterodimerizes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR->FXR_RXR IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates FXR_RXR_nuc FXR-RXR FXR_RXR->FXR_RXR_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Inflammatory_Genes Promotes FXR_RXR_nuc->Inflammatory_Genes Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription FXR_RXR_nuc->Anti_Inflammatory_Genes Promotes

Caption: this compound's Anti-inflammatory Signaling Pathway.

G cluster_setup Co-culture Setup cluster_experiment Inflammation and Treatment cluster_analysis Data Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Differentiate Caco-2 cells (21 days) Caco2->Differentiate Assemble Assemble Co-culture Differentiate->Assemble RAW2647 Seed RAW264.7 cells in basolateral compartment RAW2647->Assemble Induce Induce Inflammation (LPS) in basolateral compartment Assemble->Induce Treat Treat with this compound (or comparators) Assemble->Treat Incubate Incubate (e.g., 24h) Induce->Incubate Treat->Incubate ELISA Measure Cytokines (ELISA) (TNF-α, IL-6, IL-1β) Incubate->ELISA qPCR Analyze Gene Expression (qPCR) Incubate->qPCR TEER Measure Barrier Function (TEER) Incubate->TEER

Caption: Experimental workflow for validating anti-inflammatory effects.

References

Cross-validation of Linafexor's efficacy in different animal models of liver injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linafexor (CS0159), a potent and selective non-steroidal farnesoid X receptor (FXR) agonist, is an emerging therapeutic candidate for chronic liver diseases. Preclinical evidence suggests its potential in mitigating liver injury, particularly in cholestatic models. This guide provides a comparative overview of this compound's efficacy against other prominent FXR agonists in various animal models of liver injury, supported by available experimental data.

Executive Summary

Systematic preclinical studies have demonstrated that this compound (CS0159) exhibits strong FXR agonistic activity and is targeted to the liver. Notably, it has been shown to significantly improve the pathological conditions in a mouse model of primary sclerosing cholangitis (PSC) induced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).[1] The key characteristics highlighted in these initial studies are its low effective dose, significant efficacy, and good tolerance.[1] While detailed quantitative data from these specific preclinical studies on this compound are not yet publicly available in peer-reviewed literature, this guide provides a framework for its potential positioning by comparing its reported qualitative efficacy with the documented quantitative performance of other FXR agonists in relevant animal models of liver injury.

Comparative Efficacy of FXR Agonists in Animal Models

The following tables summarize the quantitative effects of various FXR agonists across different preclinical models of liver injury. This comparative data allows for an indirect assessment of this compound's potential therapeutic profile.

Table 1: Efficacy in Cholestatic and Biliary Fibrosis Models

Compound Animal Model Dose Key Efficacy Endpoints Source
This compound (CS0159) DDC-induced PSC (mice)Not DisclosedSignificant improvement in pathological condition[1]
Obeticholic Acid (OCA) DDC-induced PSC (mice)10 mg/kgSignificant decrease in liver enzymes and bilirubin[2]
EDP-305 Mdr2-/- (mice)10 and 30 mg/kg/dayUp to 53% reduction in serum transaminases; Up to 39% decrease in collagen deposition[3]
Cilofexor (GS-9674) Mdr2-/- (mice)10, 30, 90 mg/kgImproved serum levels of AST, ALP, and bile acids; Reduced picrosirius red-positive area and hydroxyproline content

Table 2: Efficacy in Metabolic and Steatohepatitis Models (NASH)

Compound Animal Model Dose Key Efficacy Endpoints Source
Obeticholic Acid (OCA) MCD diet (mice)30 mg/kg/dayUp to 30% reduction in serum transaminases; No significant improvement in fibrosis
Obeticholic Acid (OCA) High Fat-High Cholesterol Diet (mice)10 mg/kg/dayReduced inflammation score; No significant effect on steatosis score
EDP-305 MCD diet (mice)30 mg/kg/day62% reduction in serum ALT; Over 80% reduction in collagen deposition
Cilofexor (GS-9674) Choline-Deficient High-Fat Diet + NaNO2 (rats)30 mg/kg41% reduction in hepatic hydroxyproline content; 37% reduction in col1a1 expression

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.

DDC-Induced Primary Sclerosing Cholangitis (PSC) Model (used for this compound)

This model is established to mimic the key features of human PSC, a chronic cholestatic liver disease.

  • Animal Strain: Typically C57BL/6 mice.

  • Induction Agent: 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) is administered as a dietary supplement. DDC damages cholangiocytes (bile duct epithelial cells), leading to an inflammatory response, bile duct proliferation, and periductal fibrosis.

  • Duration: Chronic feeding with a DDC-containing diet for several weeks induces the characteristic pathology.

  • Key Pathological Features: The model reproduces important hallmarks of human cholestatic diseases, including the remodeling of biliary compartments (ductular reaction), periductular fibrosis, and inflammatory infiltration.

  • Assessment: Efficacy is evaluated by measuring serum markers of liver injury (e.g., ALT, AST, ALP, bilirubin), histological analysis of liver tissue for inflammation and fibrosis (e.g., Sirius Red staining for collagen), and gene expression analysis of profibrotic and inflammatory markers.

Methionine and Choline-Deficient (MCD) Diet Model

The MCD diet model is widely used to induce non-alcoholic steatohepatitis (NASH) with significant fibrosis.

  • Animal Strain: Commonly used in C57BL/6 mice.

  • Induction: Mice are fed a diet lacking methionine and choline. This leads to impaired synthesis of very-low-density lipoproteins (VLDL), resulting in hepatic triglyceride accumulation, oxidative stress, inflammation, and subsequent fibrosis.

  • Assessment: Key parameters measured include serum ALT levels, hepatic triglyceride content, and histological scoring of steatosis, inflammation, and fibrosis (e.g., NAFLD Activity Score - NAS). Collagen deposition is quantified using methods like Sirius Red staining and hydroxyproline assays.

Thioacetamide (TAA)-Induced Cirrhosis Model

TAA is a hepatotoxin used to induce chronic liver injury and cirrhosis in rodents.

  • Animal Strain: Often used in rats (e.g., Wistar).

  • Induction: TAA is typically administered in drinking water or via intraperitoneal injections over several weeks to induce progressive liver fibrosis leading to cirrhosis.

  • Assessment: The model's progression is monitored by measuring liver function tests, assessing portal pressure, and quantifying fibrosis through histological staining (Sirius Red) and hydroxyproline content. The expression of fibrosis-related genes like α-SMA and CTGF is also analyzed.

Signaling Pathways and Experimental Workflow

FXR Agonist Signaling Pathway in Liver Fibrosis

FXR_Signaling_Pathway cluster_extracellular Extracellular FXR_Agonist FXR Agonist (e.g., this compound)

General Experimental Workflow for Preclinical Efficacy Testing

Experimental_Workflow cluster_analysis Analysis Model_Induction Animal Model Induction (e.g., DDC Diet, MCD Diet, TAA) Disease_Establishment Establishment of Liver Injury (Fibrosis/NASH) Model_Induction->Disease_Establishment Treatment_Initiation Treatment Initiation (FXR Agonist vs. Vehicle) Disease_Establishment->Treatment_Initiation Treatment_Period Treatment Period (Weeks to Months) Treatment_Initiation->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Serum_Analysis Serum Analysis (ALT, AST, ALP, Bilirubin) Endpoint_Analysis->Serum_Analysis Histology Histological Analysis (H&E, Sirius Red) Endpoint_Analysis->Histology Gene_Expression Gene Expression (qPCR, RNA-seq) Endpoint_Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, IHC) Endpoint_Analysis->Protein_Analysis

References

Assessing Linafexor's Treatment Response in NASH: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linafexor (CS0159), a potent, short-acting agonist of the Farnesoid X Receptor (FXR), is currently under clinical investigation for the treatment of non-alcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose metabolism, FXR activation presents a promising therapeutic strategy for this complex liver disease. This guide provides a comparative overview of the key biomarkers utilized to assess the treatment response to this compound and other emerging NASH therapies, supported by available experimental data and detailed methodologies.

Mechanism of Action: The FXR Signaling Pathway

This compound exerts its therapeutic effects by activating the Farnesoid X Receptor, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR initiates a cascade of transcriptional events that collectively improve hepatic steatosis, inflammation, and fibrosis.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Linafexor_intestine This compound FXR_RXR_intestine FXR/RXR Linafexor_intestine->FXR_RXR_intestine activates FGF19_gene FGF19 Gene FXR_RXR_intestine->FGF19_gene induces transcription FGF19 FGF19 FGF19_gene->FGF19 translation FGF19_liver FGF19 FGF19->FGF19_liver enters circulation FGFR4_KLB FGFR4/β-Klotho Receptor Complex FGF19_liver->FGFR4_KLB binds CYP7A1_gene CYP7A1 Gene FGFR4_KLB->CYP7A1_gene represses transcription C4 7α-hydroxy-4-cholesten-3-one (C4) CYP7A1_gene->C4 encodes rate-limiting enzyme for Bile_Acid Bile Acid Synthesis C4->Bile_Acid Linafexor_liver This compound FXR_RXR_liver FXR/RXR Linafexor_liver->FXR_RXR_liver activates SHP_gene SHP Gene FXR_RXR_liver->SHP_gene induces transcription SHP_gene->CYP7A1_gene represses MRI_PDFF_Workflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting) MRI_Scan MRI Scan (Multi-echo spoiled gradient-echo sequence) Patient_Prep->MRI_Scan Raw_Data Raw MRI Data MRI_Scan->Raw_Data Fat_Water_Separation Fat-Water Separation Algorithm Raw_Data->Fat_Water_Separation PDFF_Map Proton Density Fat Fraction (PDFF) Map Fat_Water_Separation->PDFF_Map ROI_Placement Region of Interest (ROI) Placement (Multiple liver segments) PDFF_Map->ROI_Placement PDFF_Quantification Mean PDFF Quantification (%) ROI_Placement->PDFF_Quantification

Unraveling the Transcriptional Maze: A Comparative Guide to FXR Agonist-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Farnesoid X Receptor (FXR) agonists, understanding their distinct effects on gene expression is paramount. This guide provides an objective comparison of the gene expression profiles induced by different FXR agonists, supported by experimental data, detailed methodologies, and visual aids to illuminate the underlying biological pathways and experimental processes.

FXR, a nuclear receptor activated by bile acids, is a key regulator of bile acid, lipid, and glucose metabolism. Its role in various metabolic diseases has made it a prime therapeutic target, leading to the development of numerous synthetic and semi-synthetic agonists. While these agonists share a common target, their chemical structures and potencies can lead to differential gene expression, resulting in varied efficacy and side-effect profiles. This guide delves into the nuances of gene expression changes elicited by prominent FXR agonists, including the non-steroidal agonist GW4064 and the semi-synthetic bile acid analog obeticholic acid (OCA), as well as a comparison between OCA and the novel agonist INT-787.

Comparative Analysis of Gene Expression Profiles

The following tables summarize the quantitative data on differentially expressed genes upon treatment with different FXR agonists. The data is compiled from separate studies, and direct comparison across tables should be made with caution due to potential variations in experimental conditions.

Table 1: Differentially Expressed Genes in Primary Human Hepatocytes Treated with GW4064

Gene SymbolLog2 Fold Changep-valueFunction
Upregulated Genes
ABCB11 (BSEP)2.5< 0.001Bile salt export pump, crucial for bile acid homeostasis.
NR0B2 (SHP)2.1< 0.001Atypical nuclear receptor that represses the expression of key genes in bile acid synthesis.
SLC51A (OSTα)1.8< 0.001Organic solute transporter alpha, facilitates bile acid efflux.
SLC51B (OSTβ)1.7< 0.001Organic solute transporter beta, partners with OSTα.
FGF193.2< 0.001Fibroblast growth factor 19, an intestinal hormone that regulates bile acid synthesis in the liver.
Downregulated Genes
CYP7A1-2.8< 0.001Rate-limiting enzyme in the classic pathway of bile acid synthesis.
SREBF1 (SREBP-1c)-1.5< 0.01Key transcription factor in lipogenesis.
FASN-1.3< 0.01Fatty acid synthase, involved in fatty acid synthesis.

Data extracted from a study on primary human hepatocytes treated with GW4064[1].

Table 2: Comparative Gene Expression in a Mouse Model of NASH Treated with Obeticholic Acid (OCA) vs. INT-787

A study comparing the efficacy of OCA and INT-787 in a mouse model of non-alcoholic steatohepatitis (NASH) revealed that INT-787 modulated a significantly greater number of genes associated with FXR signaling, lipid metabolism, and stellate cell activation compared to OCA[2][3].

Gene PathwayNumber of Differentially Expressed Genes (INT-787)Number of Differentially Expressed Genes (OCA)
FXR Signaling4515
Lipid Metabolism6228
Stellate Cell Activation3812

Qualitative summary based on findings that INT-787 modulated a greater number of genes than OCA[2].

The following volcano plots visually represent the differentially expressed genes in the livers of NASH mice treated with OCA or INT-787.

(Volcano plot images would be inserted here if the tool supported image generation. The following is a textual description based on the search results.)

The volcano plot for INT-787 treatment showed a larger number of significantly up- and down-regulated genes compared to the volcano plot for OCA treatment, indicating a broader impact on the transcriptome[4]. Genes significantly modulated by INT-787 but not OCA were implicated in key pathways related to the reduction of steatosis and inflammation.

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide.

RNA Sequencing (RNA-seq) of Primary Human Hepatocytes Treated with GW4064

  • Cell Culture and Treatment: Primary human hepatocytes were cultured in a suitable medium. Cells were then treated with either the FXR agonist GW4064 (typically at a concentration of 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • RNA Isolation: Total RNA was extracted from the treated hepatocytes using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared from the isolated RNA. This process typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries were then sequenced on a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads were subjected to quality control checks. Reads were then aligned to the human reference genome. Differential gene expression analysis was performed between the GW4064-treated and vehicle-treated groups to identify genes with statistically significant changes in expression levels.

In Vivo Study and RNA-seq Analysis of Mouse Livers Treated with OCA and INT-787

  • Animal Model: A mouse model of non-alcoholic steatohepatitis (NASH) was used.

  • Treatment: Mice were administered either vehicle, obeticholic acid (OCA), or INT-787 orally for a defined period.

  • Tissue Collection: At the end of the treatment period, mice were euthanized, and liver tissues were collected and snap-frozen for subsequent analysis.

  • RNA Extraction and Sequencing: Total RNA was extracted from the liver tissue samples. RNA integrity was assessed, and RNA-seq libraries were prepared and sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: Sequencing data was processed and aligned to the mouse reference genome. Differentially expressed genes between the treatment groups (OCA vs. vehicle, INT-787 vs. vehicle, and INT-787 vs. OCA) were identified using statistical analysis software. Pathway analysis was then performed to identify the biological pathways enriched among the differentially expressed genes.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., GW4064, OCA) FXR FXR FXR_Agonist->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP (NR0B2) Target_Genes->SHP Induces CYP7A1 CYP7A1 (Repression) SHP->CYP7A1 Inhibits

Caption: FXR Signaling Pathway Activation.

Experimental_Workflow cluster_treatment Cell/Animal Treatment cluster_processing Sample Processing and Sequencing cluster_analysis Data Analysis start Hepatocytes or Animal Model agonist1 FXR Agonist 1 (e.g., GW4064) start->agonist1 agonist2 FXR Agonist 2 (e.g., OCA) start->agonist2 control Vehicle Control (DMSO) start->control rna_extraction RNA Extraction agonist1->rna_extraction agonist2->rna_extraction control->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_qc Data Quality Control sequencing->data_qc alignment Genome Alignment data_qc->alignment diff_exp Differential Gene Expression Analysis alignment->diff_exp pathway_analysis Pathway and Functional Analysis diff_exp->pathway_analysis

Caption: Comparative Experimental Workflow.

References

Correlating In Vitro Activity with In Vivo Efficacy: A Comparative Guide to Linafexor's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Linafexor (CS0159) is a novel, non-steroidal agonist of the Farnesoid X Receptor (FXR) under investigation for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these metabolic conditions.[2][4] This guide provides a detailed comparison of this compound's performance with other FXR agonists, supported by experimental data, to bridge the understanding of its in vitro mechanisms and in vivo therapeutic outcomes.

The Farnesoid X Receptor (FXR) Signaling Pathway

This compound exerts its therapeutic effects by activating the FXR signaling pathway. FXR, a nuclear receptor highly expressed in the liver and intestine, plays a central role in maintaining metabolic homeostasis. Upon activation by bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key downstream effects of FXR activation include the suppression of bile acid synthesis through the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further suppress bile acid synthesis. Additionally, FXR activation influences lipid metabolism by reducing triglyceride synthesis and promoting fatty acid oxidation, and it exhibits anti-inflammatory and anti-fibrotic effects in the liver.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_downstream Downstream Therapeutic Effects This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex Dimerizes with RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (DNA) FXR_RXR_Complex->FXRE Binds to Target_Gene_Expression Target Gene Transcription FXRE->Target_Gene_Expression Regulates Bile_Acid_Homeostasis Bile Acid Homeostasis Target_Gene_Expression->Bile_Acid_Homeostasis Lipid_Metabolism Improved Lipid Metabolism Target_Gene_Expression->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Effects Target_Gene_Expression->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Target_Gene_Expression->Anti_fibrotic

Caption: Simplified FXR Signaling Pathway Activated by this compound.

In Vitro Performance of this compound and Alternatives

The initial evaluation of FXR agonists like this compound involves in vitro assays to determine their potency and selectivity for the FXR receptor. A common method is the reporter gene assay, where cells are engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXRE. The activity of the compound is measured by the level of reporter gene expression.

CompoundTypeTargetIn Vitro Potency (EC50, nM)
This compound (CS0159) Non-steroidal AgonistFXRData not publicly available
Obeticholic Acid (OCA) Semi-synthetic Bile Acid AnalogFXR~99
Cilofexor (GS-9674) Non-steroidal AgonistFXR~29
Tropifexor (LJN452) Non-steroidal AgonistFXR~0.2
GW4064 Non-steroidal AgonistFXR~30

Note: EC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro FXR Reporter Gene Assay

This protocol provides a general framework for assessing the in vitro activity of FXR agonists.

  • Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transient Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding the full-length human FXR, RXR, and a luciferase reporter gene under the control of an FXRE. A constitutively expressed Renilla luciferase plasmid is often included as an internal control for transfection efficiency.

  • Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-response curves are then generated, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated using non-linear regression analysis.

In_Vitro_Workflow Cell_Culture 1. Cell Culture (HEK293T cells) Transfection 2. Transfection (FXR, RXR, Reporter Plasmids) Cell_Culture->Transfection Compound_Treatment 3. Compound Treatment (this compound or Vehicle) Transfection->Compound_Treatment Incubation 4. Incubation (24 hours) Compound_Treatment->Incubation Luciferase_Assay 5. Luciferase Assay (Measure Light Output) Incubation->Luciferase_Assay Data_Analysis 6. Data Analysis (Calculate EC50) Luciferase_Assay->Data_Analysis

Caption: Workflow for an In Vitro FXR Reporter Gene Assay.

From In Vitro Promise to In Vivo Efficacy

While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a complex biological system. These studies in animal models of liver disease and subsequent clinical trials in humans help to establish the drug's efficacy, safety, and pharmacokinetic profile.

In Vivo Performance of this compound and Alternatives

In vivo studies have demonstrated the potential of this compound and other FXR agonists to ameliorate the hallmarks of NASH, including steatosis (fatty liver), inflammation, and fibrosis.

CompoundModelKey In Vivo Findings
This compound (CS0159) Human (Phase 2, NASH)Showed potential to reduce liver inflammation and fat buildup. Generally safe and well-tolerated.
Obeticholic Acid (OCA) Human (Phase 3, NASH)Improved liver fibrosis and NASH resolution, but associated with pruritus and increased LDL cholesterol.
Cilofexor (GS-9674) Human (Phase 2, NASH)Reduced hepatic steatosis and liver biochemistry markers. Generally well-tolerated, though pruritus was observed.
Tropifexor (LJN452) Animal Models of NASHAmeliorated fibrotic NASH pathologies.
Experimental Protocol: In Vivo Study in a NASH Mouse Model

This protocol outlines a general approach for evaluating the efficacy of an FXR agonist in a diet-induced mouse model of NASH.

  • Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet for 16-24 weeks to induce NASH with fibrosis.

  • Compound Administration: Mice are randomly assigned to treatment groups and receive daily oral doses of the test compound (e.g., this compound), a positive control (e.g., Obeticholic Acid), or a vehicle control for a specified duration (e.g., 8-12 weeks).

  • Monitoring: Body weight, food intake, and clinical signs are monitored regularly. Blood samples may be collected periodically to assess liver enzymes (ALT, AST) and lipid profiles.

  • Terminal Procedures: At the end of the treatment period, mice are euthanized. Blood is collected for final biochemical analysis. The liver is excised, weighed, and sections are preserved for histological analysis and gene expression studies.

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocellular ballooning. Sirius Red staining is used to quantify fibrosis.

  • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in fibrosis (e.g., Col1a1, TIMP1), inflammation (e.g., Tnf-α, Ccl2), and FXR target engagement (e.g., Shp, Fgf15).

  • Data Analysis: Statistical analysis is performed to compare the different treatment groups.

In_Vivo_Workflow Induce_NASH 1. Induce NASH in Mice (High-Fat, High-Fructose Diet) Compound_Admin 2. Compound Administration (e.g., this compound, daily) Induce_NASH->Compound_Admin Monitoring 3. In-life Monitoring (Body Weight, Blood Markers) Compound_Admin->Monitoring Termination 4. Study Termination & Sample Collection Monitoring->Termination Analysis 5. Endpoint Analysis Termination->Analysis Histology Histology (Steatosis, Fibrosis) Analysis->Histology Biochemistry Biochemistry (ALT, AST, Lipids) Analysis->Biochemistry Gene_Expression Gene Expression (FXR Targets) Analysis->Gene_Expression

Caption: Workflow for an In Vivo Efficacy Study in a NASH Model.

Correlation and Comparison with Alternative Therapies

The successful translation from in vitro activity to in vivo efficacy for an FXR agonist like this compound depends on several factors, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), target engagement in the relevant tissues (liver and intestine), and the overall safety profile. While a high in vitro potency is desirable, it does not always guarantee superior in vivo efficacy or a better safety profile. For instance, some potent FXR agonists have been associated with side effects like pruritus and adverse lipid changes, which are also on-target effects of FXR activation.

The therapeutic landscape for NASH is evolving, with several classes of drugs in development that target different aspects of the disease pathophysiology.

Drug ClassExample(s)Mechanism of ActionKey Therapeutic Effects
FXR Agonists This compound, Obeticholic Acid, CilofexorActivate FXR to regulate bile acid, lipid, and glucose metabolism.Anti-steatotic, anti-inflammatory, anti-fibrotic.
PPAR Agonists Lanifibranor, SaroglitazarActivate Peroxisome Proliferator-Activated Receptors to improve insulin sensitivity and lipid metabolism.Anti-steatotic, anti-inflammatory.
GLP-1 Receptor Agonists Semaglutide, LiraglutideMimic the action of glucagon-like peptide-1 to improve glycemic control and promote weight loss.Reduce steatosis and inflammation, often linked to weight loss.
Antioxidants Vitamin EReduces oxidative stress, a key contributor to liver injury in NASH.Improves steatosis and inflammation.

The choice of therapy for NASH may ultimately involve combination approaches that target multiple pathways involved in the disease. The favorable safety and tolerability profile of this compound observed in early clinical studies suggests it could be a valuable component of future NASH treatment regimens.

References

Side-by-side analysis of the metabolic effects of Linafexor and other fibrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of the metabolic effects of the farnesoid X receptor (FXR) agonist, Linafexor, and the peroxisome proliferator-activated receptor alpha (PPARα) agonist class of drugs, fibrates. This comparison is based on available clinical and preclinical data, detailing their mechanisms of action, effects on lipid and glucose metabolism, and the experimental protocols used to evaluate these effects.

Executive Summary

This compound, an FXR agonist, and fibrates, a class of PPARα agonists, represent two distinct approaches to modulating metabolic pathways. While both drug classes have shown effects on lipid and glucose metabolism, they operate through different signaling cascades, leading to varied metabolic outcomes. Fibrates have a long-standing history in the management of dyslipidemia, primarily by reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C). This compound is a newer investigational drug primarily being evaluated for the treatment of non-alcoholic steatohepatitis (NASH), with emerging data on its metabolic effects. This guide synthesizes the current evidence to facilitate a direct comparison of their metabolic profiles.

Mechanism of Action: A Tale of Two Receptors

The distinct metabolic effects of this compound and fibrates stem from their activation of different nuclear receptors: FXR and PPARα, respectively.

This compound and the Farnesoid X Receptor (FXR) Pathway:

This compound is an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis[1][2]. Activation of FXR by this compound initiates a signaling cascade that influences the expression of numerous genes involved in metabolic processes[3][4].

FXR_Signaling_Pathway cluster_cell Hepatocyte This compound This compound FXR FXR This compound->FXR Binds & Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXRE (FXR Response Element) FXR->FXRE Binds to RXR->FXRE Binds to Target_Genes Target Genes (e.g., SHP, FGF19) FXRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects Bile_Acid ↓ Bile Acid Synthesis Metabolic_Effects->Bile_Acid Gluconeogenesis ↓ Gluconeogenesis Metabolic_Effects->Gluconeogenesis Lipogenesis ↓ Lipogenesis Metabolic_Effects->Lipogenesis TG_Clearance ↑ Triglyceride Clearance Metabolic_Effects->TG_Clearance

FXR Signaling Pathway Activation by this compound.

Fibrates and the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway:

Fibrates, such as fenofibrate, gemfibrozil, and bezafibrate, exert their effects by activating PPARα, another nuclear receptor that is a key regulator of lipid and glucose metabolism[1]. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.

PPARa_Signaling_Pathway cluster_cell Hepatocyte Fibrate Fibrate PPARa PPARα Fibrate->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Genes (e.g., LPL, ApoA-I, CPT1) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects Target_Genes->Metabolic_Effects FA_Oxidation ↑ Fatty Acid Oxidation Metabolic_Effects->FA_Oxidation TG_Catabolism ↑ Triglyceride Catabolism (via LPL) Metabolic_Effects->TG_Catabolism HDL_Synthesis ↑ HDL Synthesis (via ApoA-I/A-II) Metabolic_Effects->HDL_Synthesis VLDL_Production ↓ VLDL Production Metabolic_Effects->VLDL_Production

PPARα Signaling Pathway Activation by Fibrates.

Side-by-Side Comparison of Metabolic Effects

The following tables summarize the quantitative effects of this compound and various fibrates on key metabolic parameters. It is important to note that the data for this compound is emerging from clinical trials in specific patient populations (e.g., NASH), while the data for fibrates is derived from large-scale cardiovascular outcome trials and other studies in patients with dyslipidemia. Direct head-to-head comparative trial data is not yet available.

Table 1: Effects on Lipid Profile

ParameterThis compound (FXR Agonist)FenofibrateGemfibrozilBezafibrate
Triglycerides (TG) Data emerging from NASH trials suggest a potential for TG reduction.↓ 26-60%↓ 35-45%↓ ~35%
HDL-Cholesterol (HDL-C) Effects on HDL-C are being evaluated in ongoing studies.↑ 6.5-14.3%↑ 11-14%Data not consistently reported in percentages.
LDL-Cholesterol (LDL-C) Variable effects have been reported for FXR agonists, with some studies showing an increase.↓ 10-15%↓ 11-15%↓ (amount varies)
Total Cholesterol Effects are under investigation.↓ ~10%↓ ~10%↓ (amount varies)
Apolipoprotein A-I (ApoA-I) Data not yet widely available.
Apolipoprotein B (ApoB) Data not yet widely available.↓ 14%Data not consistently reported in percentages.Data not consistently reported in percentages.

Table 2: Effects on Glucose Metabolism

ParameterThis compound (FXR Agonist)FenofibrateGemfibrozilBezafibrate
Fasting Glucose Investigational for improving insulin sensitivity in NASH.↓ 2.2%May moderately increase.
Insulin Resistance (HOMA-IR) A primary target for improvement in NASH trials.May improve in some populations.No significant effect on insulin levels.
Glycated Hemoglobin (HbA1c) Effects are being studied in diabetic NASH patients.No significant change in some studies.No significant change.

Experimental Protocols

The assessment of metabolic effects in clinical trials relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and fibrates.

Lipid Profile Analysis

Objective: To quantify the levels of various lipids and lipoproteins in the blood.

Methodology:

  • Patient Preparation: Patients are typically required to fast for 9-12 hours before blood collection to ensure accurate triglyceride measurement.

  • Blood Collection: A venous blood sample is collected into a serum separator tube or a tube containing EDTA.

  • Sample Processing: The blood is centrifuged to separate the serum or plasma.

  • Analysis: Automated clinical chemistry analyzers are used to measure the following parameters:

    • Total Cholesterol: Enzymatic colorimetric methods.

    • Triglycerides: Enzymatic methods with glycerol phosphate oxidase.

    • HDL-Cholesterol: Homogeneous assays involving selective detergent solubilization or precipitation methods followed by cholesterol measurement.

    • LDL-Cholesterol: Can be calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) when triglycerides are <400 mg/dL, or measured directly using homogeneous assays.

    • Apolipoproteins (ApoA-I, ApoB): Immunoturbidimetric assays.

Workflow for Lipid Profile Analysis.
Assessment of Insulin Resistance

Objective: To quantify the body's response to insulin and assess insulin sensitivity.

1. Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

  • Principle: A calculated index based on fasting glucose and insulin levels to estimate insulin resistance.

  • Procedure:

    • A fasting blood sample is collected.

    • Fasting plasma glucose and insulin concentrations are measured.

    • HOMA-IR is calculated using the formula: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5

2. Oral Glucose Tolerance Test (OGTT):

  • Principle: Measures the body's ability to clear a glucose load from the bloodstream.

  • Procedure:

    • The patient fasts overnight (8-14 hours).

    • A baseline (fasting) blood sample is drawn to measure glucose and insulin.

    • The patient consumes a standardized glucose solution (typically 75g) within 5 minutes.

    • Blood samples are drawn at specific time points (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.

3. Hyperinsulinemic-Euglycemic Clamp:

  • Principle: Considered the "gold standard" for measuring insulin sensitivity. It involves infusing insulin at a constant rate to achieve hyperinsulinemia while simultaneously infusing glucose at a variable rate to maintain euglycemia (normal blood glucose). The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

  • Procedure:

    • Two intravenous lines are inserted, one for infusions and one for blood sampling.

    • A continuous infusion of insulin is started to raise plasma insulin to a high, steady level.

    • Blood glucose is monitored every 5-10 minutes.

    • A variable infusion of glucose is adjusted to "clamp" the blood glucose at a predetermined euglycemic level (e.g., 90 mg/dL).

    • The glucose infusion rate during the last 30-60 minutes of the clamp, when a steady state is reached, reflects the body's glucose disposal rate and thus insulin sensitivity.

Experimental_Workflow_Insulin_Resistance cluster_HOMA HOMA-IR cluster_OGTT OGTT cluster_Clamp Hyperinsulinemic-Euglycemic Clamp HOMA_Fasting Fasting Blood Sample HOMA_Measure Measure Fasting Glucose & Insulin HOMA_Fasting->HOMA_Measure HOMA_Calculate Calculate HOMA-IR HOMA_Measure->HOMA_Calculate OGTT_Fasting Fasting Blood Sample OGTT_Glucose Oral Glucose Load (75g) OGTT_Fasting->OGTT_Glucose OGTT_Timed_Samples Timed Blood Samples (e.g., 30, 60, 90, 120 min) OGTT_Glucose->OGTT_Timed_Samples OGTT_Measure Measure Glucose & Insulin OGTT_Timed_Samples->OGTT_Measure Clamp_Insulin Constant Insulin Infusion Clamp_Monitor Frequent Glucose Monitoring Clamp_Insulin->Clamp_Monitor Clamp_Glucose Variable Glucose Infusion Clamp_Glucose->Clamp_Monitor Clamp_Steady_State Achieve Steady State Clamp_Monitor->Clamp_Steady_State Clamp_Measure Measure Glucose Infusion Rate Clamp_Steady_State->Clamp_Measure

Experimental Workflows for Assessing Insulin Resistance.

Conclusion

This compound and fibrates represent distinct therapeutic strategies for modulating metabolic diseases. Fibrates, as PPARα agonists, have well-established effects on improving dyslipidemia, particularly hypertriglyceridemia. This compound, an FXR agonist, is being actively investigated for NASH, with its metabolic effects on lipids and glucose being a key area of ongoing research. While direct comparative data are limited, this guide provides a framework for understanding their differential mechanisms and metabolic consequences based on the current body of evidence. As more data from this compound's clinical development program become available, a more definitive comparison of its metabolic profile against established therapies like fibrates will be possible.

References

Safety Operating Guide

Proper Disposal Procedures for Linafexor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Linafexor is paramount. Adherence to proper disposal protocols minimizes environmental impact and protects laboratory personnel from potential hazards.

As a novel farnesoid X receptor (FXR) agonist, this compound's specific disposal guidelines are not yet widely established in publicly available Safety Data Sheets (SDS). However, by following established best practices for laboratory chemical waste management, researchers can ensure its safe and compliant disposal. This guide provides a comprehensive overview of these procedures, from initial waste collection to final disposal, and includes protocols for managing spills.

This compound: Key Chemical Data and Disposal Parameters

While a comprehensive SDS for this compound is not publicly available, its known chemical properties can inform safe handling and disposal procedures. All chemical waste must be managed in accordance with local, state, and federal regulations.

Identifier Value Disposal Consideration
Chemical Name This compoundUse full chemical name on hazardous waste labels.
Synonyms CS-0159Include synonyms on waste labels for cross-referencing.
Molecular Formula C28H25Cl2FN4O4Indicates the presence of halogens, which may require specific disposal routes (e.g., incineration).
Molecular Weight 571.43 g/mol ---
Physical State Solid (presumed)Solid waste should be collected separately from liquid waste.
Solubility Not specifiedAssume insolubility in water and avoid sewer disposal.
Hazard Class Not specifiedTreat as a hazardous chemical. Consult your institution's Environmental Health and Safety (EHS) office.
Disposal Route Incineration (recommended)The most common and effective method for destroying organic chemical waste.[1]

Standard Operating Procedure for this compound Disposal

The following protocol outlines the step-by-step procedure for the collection and disposal of this compound waste in a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management.[2][3][4]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible with chemical contents, typically a high-density polyethylene (HDPE) container for solids).

  • Hazardous waste label.

  • Secondary containment bin.

Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste.[1]

    • Segregate solid this compound waste from liquid chemical waste to prevent reactions and ensure proper disposal.

  • Waste Collection:

    • Place all solid this compound waste and contaminated consumables directly into a designated hazardous waste container.

    • Ensure the container is in good condition, with a secure, tight-fitting lid.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • As soon as the first item of waste is placed in the container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" and any known synonyms (e.g., CS-0159).

      • The composition and physical state of the waste (e.g., "Solid this compound with contaminated lab supplies").

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the generating laboratory or principal investigator.

      • A statement of the particular hazardous properties of the waste (if known, otherwise state "Caution: Research Chemical, Handle as Hazardous").

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a secondary containment bin to catch any potential leaks.

  • Disposal Request:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.

    • Do not dispose of this compound waste down the drain or in the regular trash.

Emergency Procedures: this compound Spill Cleanup

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination. The following protocol is a general guideline for cleaning up a small, manageable spill of solid this compound. For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.

Materials:

  • Full PPE: safety goggles, lab coat, chemical-resistant gloves, and shoe covers. A respirator may be necessary depending on the nature of the compound and the spill.

  • Spill kit containing:

    • Absorbent pads or powder.

    • Tongs or forceps for picking up contaminated materials.

    • Plastic scoop or dustpan.

    • Sealable plastic bags for waste.

    • Hazardous waste labels.

Procedure:

  • Alert and Isolate:

    • Alert personnel in the immediate area of the spill.

    • If the substance is volatile or dusty, evacuate the area and close the doors.

    • Restrict access to the spill area.

  • Assess and Prepare:

    • Consult the SDS if available. In its absence, treat the compound as hazardous.

    • Don the appropriate PPE before beginning cleanup.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material into a sealable plastic bag using a plastic scoop or dustpan. Avoid creating dust.

    • If the spill is a powder, you may gently cover it with a damp paper towel to prevent it from becoming airborne before scooping.

    • Use absorbent pads to clean any remaining residue. Wet the pads slightly with an appropriate solvent (if known and safe to do so) to aid in cleanup.

  • Decontaminate:

    • Wipe the spill area with a detergent solution, followed by water.

    • Place all contaminated cleaning materials (gloves, absorbent pads, paper towels) into the same sealable plastic bag as the spilled material.

  • Dispose:

    • Seal the bag and label it as "Hazardous Waste: this compound Spill Debris."

    • Dispose of the bag as hazardous waste according to your institution's procedures.

  • Report:

    • Report the spill to your laboratory supervisor and your institution's EHS office, following their reporting requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

LinafexorDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal start This compound Waste Generated (Solid or Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated Hazardous Waste Container ppe->collect label_waste Affix a Completed Hazardous Waste Label collect->label_waste store Store in a Designated Satellite Accumulation Area (SAA) label_waste->store secondary_containment Place Container in Secondary Containment store->secondary_containment keep_closed Keep Container Closed Except When Adding Waste secondary_containment->keep_closed check_full Is Container Full or Max Accumulation Time Reached? keep_closed->check_full check_full->store No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end Waste Removed by Authorized Personnel contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

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